Orysastrobin
説明
Structure
3D Structure
特性
IUPAC Name |
(2E)-2-[2-[[(E)-[(3E,4E)-3,4-bis(methoxyimino)pentan-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O5/c1-12(20-25-4)16(22-26-5)13(2)21-28-11-14-9-7-8-10-15(14)17(23-27-6)18(24)19-3/h7-10H,11H2,1-6H3,(H,19,24)/b20-12+,21-13+,22-16+,23-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIPUJPTQJYEQK-ZLHHXESBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C(=NOC)C(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C(=N\OC)/C(=N/OCC1=CC=CC=C1/C(=N\OC)/C(=O)NC)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058036 | |
| Record name | Orysastrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248593-16-0 | |
| Record name | Orysastrobin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=248593-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orysastrobin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248593160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orysastrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetamide, α-(methoxyimino)-2-[(3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl]-N-methyl-, (αE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORYSASTROBIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU1TM1224D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Orysastrobin: A Technical Guide to its Discovery, Development, and Mechanism of Action
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Orysastrobin, a strobilurin fungicide developed by BASF, represents a significant advancement in the control of major rice diseases.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and fungicidal properties of this compound. It details its mechanism of action as a potent inhibitor of the mitochondrial respiratory chain, specifically targeting the cytochrome bc1 complex.[1][2] The guide summarizes key efficacy data against economically important rice pathogens, Magnaporthe oryzae (rice blast) and Thanatephorus cucumeris (sheath blight), and provides detailed experimental methodologies for relevant assays. Furthermore, it includes visualizations of the underlying biochemical pathways and experimental workflows to facilitate a deeper understanding of this important agricultural tool.
Introduction
Rice, a staple food for over half of the world's population, is constantly threatened by fungal diseases that can lead to significant yield losses. Among the most devastating are rice blast, caused by Magnaporthe oryzae, and sheath blight, caused by Thanatephorus cucumeris. The development of effective and specific fungicides is crucial for ensuring global food security. This compound, discovered and developed by BASF, emerged from research efforts in the late 1990s as a novel quinone outside inhibitor (QoI) fungicide with exceptional efficacy against these key rice pathogens.[2]
Discovery and Development by BASF
The development of this compound by BASF was a strategic response to the need for innovative solutions in rice disease management. As a member of the strobilurin class of fungicides, its discovery was rooted in the study of natural antifungal compounds. The development process focused on optimizing its efficacy, plant selectivity, and environmental profile. This compound was first introduced in 2006 and is formulated as granules for seedling box or field applications, often in combination with insecticides.[1][2]
Physicochemical Properties
| Property | Value |
| IUPAC Name | (2E)-2-(methoxyimino)-2-{2-[(3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl]phenyl}-N-methylacetamide |
| CAS Number | 248593-16-0 |
| Molecular Formula | C₁₈H₂₅N₅O₅ |
| Molecular Weight | 391.42 g/mol |
| Appearance | White crystalline powder |
| Solubility in Water | Moderately soluble |
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound's fungicidal activity stems from its role as a quinone outside inhibitor (QoI). It specifically targets the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain of fungi.[1][2][3] By binding to the Qo site of cytochrome b, this compound blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron transport chain inhibits ATP synthesis, leading to cellular energy depletion and ultimately, fungal cell death.[3]
This compound's mode of action in the electron transport chain.
Efficacy Data
This compound demonstrates excellent and consistent, season-long efficacy against both leaf and panicle blast (Magnaporthe oryzae) and sheath blight (Thanatephorus cucumeris) under various environmental conditions.[2]
Efficacy Against Rice Blast (Magnaporthe oryzae)
Field trials have consistently shown that this compound provides control of leaf and panicle blast that is equal or superior to standard commercial products.[2] The following table summarizes the percentage of control observed in various trials.
| Treatment | Application Rate (g a.i./ha) | % Control (Leaf Blast) | % Control (Panicle Blast) | Reference |
| This compound | 700 | 96 - 99 | 94 - 97 | [2] |
| Diclocymet combination | 300 | 80 - 83 | 80 - 90 | [2] |
| Probenazole combination | 2400 | 95 - 99 | - | [2] |
| Pyroquilon combination | 1200 | 67 - 81 | - | [2] |
Efficacy Against Sheath Blight (Thanatephorus cucumeris)
This compound also provides excellent control of sheath blight, comparable to standard products specifically targeting this disease.[2]
| Treatment | Application Rate (g a.i./ha) | % Control (Sheath Blight) | Reference |
| This compound | 700 | 90 - 99 | [4] |
| Thifluzamide combination | - | 85 - 98 | [4] |
| Furametpyr combination | - | 88 - 97 | [4] |
Experimental Protocols
Synthesis of this compound
A general synthesis pathway for this compound involves a multi-step chemical process. While specific proprietary details are not fully disclosed, a plausible synthesis route based on available patent literature is outlined below.[5]
A simplified workflow for the synthesis of this compound.
Note: This represents a generalized scheme. The actual industrial synthesis involves precise control of reaction conditions, solvents, and purification steps to ensure high purity and yield.[1]
In Vitro Fungicide Efficacy Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the mycelial growth of Magnaporthe oryzae and Thanatephorus cucumeris.
Materials:
-
Pure this compound
-
Potato Dextrose Agar (PDA)
-
Cultures of M. oryzae and T. cucumeris
-
Sterile petri dishes
-
Ethanol (for dissolving this compound)
-
Spectrophotometer (optional, for spore suspension quantification)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in ethanol.
-
Media Preparation: Autoclave PDA and cool to 50-60°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Pour the amended PDA into sterile petri dishes. A control plate with PDA and ethanol (without this compound) should also be prepared.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing margin of a M. oryzae or T. cucumeris culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable statistical software.
Field Efficacy Trial Protocol
Objective: To evaluate the efficacy of this compound in controlling rice blast and sheath blight under field conditions.
Experimental Design: Randomized Complete Block Design (RCBD) with multiple replications.
Treatments:
-
Untreated control
-
This compound at various application rates (e.g., 660, 700, 990 g a.i./ha)[2]
-
Standard commercial fungicides for comparison
Procedure:
-
Plot Establishment: Establish experimental plots in a field with a history of rice blast and sheath blight incidence.
-
Crop Management: Follow standard agronomic practices for rice cultivation.
-
Fungicide Application: Apply the fungicides at the recommended growth stages of rice, typically at the seedling stage in a nursery box or as a foliar spray in the field.[2]
-
Disease Assessment:
-
Rice Blast: Assess the percentage of leaf area affected by blast lesions and the incidence of panicle blast.
-
Sheath Blight: Measure the relative lesion height on the rice sheaths.
-
-
Yield Data: Harvest the rice from each plot and measure the grain yield.
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Data Analysis: Analyze the disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.
References
Orysastrobin: A Comprehensive Toxicological and Ecotoxicological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Orysastrobin is a broad-spectrum strobilurin fungicide used to control a range of fungal diseases in rice and other crops. As a member of the Quinone outside Inhibitor (QoI) class of fungicides, its mode of action involves the inhibition of mitochondrial respiration in fungi. This technical guide provides a comprehensive overview of the toxicological and ecotoxicological profile of this compound, compiled from available scientific literature and regulatory data. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment.
Toxicological Profile
The toxicological assessment of this compound indicates moderate acute toxicity in mammals. Chronic exposure studies have been conducted to establish long-term safety parameters.
Acute Toxicity
Acute toxicity studies in rats have established the following values:
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 356 mg/kg bw | [1] |
| LD50 | Rat | Dermal | >2000 mg/kg bw | [1] |
Chronic Toxicity and Carcinogenicity
A combined chronic toxicity and carcinogenicity study in rats, conducted over a 24-month period, has been a key study in determining the long-term effects of this compound.
| Parameter | Species | Duration | Value | Reference |
| NOAEL | Rat | 24 months | 5.2 mg/kg bw/day | [2] |
| ADI | Human | - | 0.052 mg/kg bw/day | [2] |
The Japan Food Safety Commission established an Acceptable Daily Intake (ADI) of 0.052 mg/kg bw/day based on the No Observed Adverse Effect Level (NOAEL) from this 24-month rat study, incorporating a safety factor of 100.[2] While some sources indicate a potential for carcinogenicity, further details from specific studies are not publicly available.[3]
Ecotoxicological Profile
This compound exhibits moderate toxicity to aquatic organisms. The available data on its effects on various environmental compartments are summarized below.
Aquatic Toxicity
Acute toxicity data for aquatic organisms are crucial for assessing the environmental risk of this compound.
| Organism | Test Duration | Endpoint | Value (mg/L) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 0.89 | [4] |
| Zebrafish (Danio rerio) | - | Acute Toxicity (observed effects) | 5.0 | [4] |
| Daphnia magna | 48 hours | EC50 | 1.3 | [4] |
A study on zebrafish embryos indicated that while this compound did not cause significant mortality, it did induce developmental toxic effects such as pericardial and yolk sac edemas, spine curvature, and bleeding at a concentration of 5.0 mg/L.[4]
Experimental Protocols
The toxicological and ecotoxicological studies on this compound generally follow internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (as per OECD Guideline 423)
The acute oral toxicity of this compound is typically determined using the Acute Toxic Class Method. In this procedure, a stepwise dosing approach is used with a small number of animals in each step. The study involves the administration of the test substance by gavage to fasted animals. Observations for signs of toxicity and mortality are made at regular intervals for up to 14 days. The LD50 value is then estimated based on the observed mortality at different dose levels.
Acute Dermal Toxicity (as per OECD Guideline 402)
For acute dermal toxicity, the test substance is applied to a shaved area of the skin of the test animals, usually rats. The application site is then covered with a porous gauze dressing. The animals are observed for signs of toxicity and mortality for a period of 14 days. This study is designed to determine the dose that causes mortality in 50% of the test animals when administered via the dermal route.
Fish, Acute Toxicity Test (as per OECD Guideline 203)
This test is designed to determine the median lethal concentration (LC50) of a substance to fish. Typically, a species like the rainbow trout (Oncorhynchus mykiss) or common carp (Cyprinus carpio) is used. Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.
Daphnia sp., Acute Immobilisation Test (as per OECD Guideline 202)
This test assesses the acute toxicity of a substance to aquatic invertebrates, with Daphnia magna being the standard test organism. Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. The endpoint is immobilization, and the concentration that causes 50% of the daphnids to become immobilized (EC50) is determined.
Algal Growth Inhibition Test (as per OECD Guideline 201)
The effect of a substance on the growth of freshwater algae, such as Pseudokirchneriella subcapitata, is evaluated in this test. Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours. The inhibition of growth is measured, and the concentration that causes a 50% reduction in growth rate (EC50) is calculated.
Combined Chronic Toxicity/Carcinogenicity Study (as per OECD Guideline 452)
This long-term study, typically conducted in rats over 24 months, is designed to identify potential chronic toxic effects and carcinogenic potential. The test substance is administered daily in the diet to several groups of animals at different dose levels. A wide range of parameters are monitored throughout the study, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis. At the end of the study, a full histopathological examination of all organs is performed to identify any treatment-related changes and the presence of tumors. The No Observed Adverse Effect Level (NOAEL) is determined from this comprehensive evaluation.
Signaling Pathways and Experimental Workflows
Mode of Action: Inhibition of Mitochondrial Respiration
This compound, as a Quinone outside Inhibitor (QoI), disrupts the mitochondrial electron transport chain in fungi. It specifically binds to the Qo site of the cytochrome bc1 complex (Complex III), thereby blocking the transfer of electrons from ubiquinol to cytochrome c. This inhibition halts the production of ATP, leading to cellular energy depletion and ultimately, fungal cell death.
Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.
General Workflow for Ecotoxicological Testing of a Pesticide
The ecotoxicological evaluation of a pesticide like this compound follows a tiered approach, starting with base-set laboratory studies and potentially progressing to higher-tier studies if risks are identified.
Caption: Generalized workflow for the ecotoxicological risk assessment of a pesticide.
References
- 1. Long-term oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. Toxic effects of orimulsion on rainbow trout Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [sitem.herts.ac.uk]
An In-depth Technical Guide to the Geometric (E/Z) Isomerism of Orysastrobin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orysastrobin, a broad-spectrum strobilurin fungicide, exhibits geometric isomerism due to the presence of multiple carbon-carbon and carbon-nitrogen double bonds in its molecular structure. This guide provides a comprehensive technical overview of the (E/Z) isomerism of this compound, focusing on its synthesis, the identification of its isomers, and the analytical methodologies for their separation and quantification. While specific data on the differential biological activity and toxicological profiles of individual isomers are not extensively available in the public domain, this document consolidates the current knowledge to support further research and development in this area.
Introduction to this compound and Geometric Isomerism
This compound is a synthetic fungicide belonging to the strobilurin class of agrochemicals.[1] Its mode of action involves the inhibition of the mitochondrial cytochrome-bc1 complex, thereby disrupting the fungal respiratory chain.[1] The chemical structure of this compound contains several double bonds, which can lead to the formation of geometric isomers, specifically (E/Z) isomers.
Geometric isomerism, also known as cis-trans isomerism, arises from the restricted rotation around a double bond.[2] In the context of pesticides, different geometric isomers can exhibit varying biological activities, degradation rates, and toxicological profiles.[2] Therefore, understanding the isomeric composition of a technical-grade active ingredient is crucial for assessing its efficacy and environmental impact.
The IUPAC name for the most common isomer of this compound is (2E)-2-(methoxyimino)-2-{2-[(3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl]phenyl}-N-methylacetamide.[3] However, during its synthesis, other geometric isomers can be formed.
Synthesis and Isomeric Composition
The synthesis of this compound can result in a mixture of geometric isomers. A patented method describes a synthesis process that yields a solid containing 95% of the EEE-isomer of this compound and 4.5% of its EEZ-isomer.[4] This indicates that while the (E,E,E)-isomer is the primary product, the (E,E,Z)-isomer is a notable impurity.
Experimental Protocol: Synthesis of this compound Isomers
The following protocol is a summary of a patented synthesis method:[4]
-
Preparation of the Oxime Intermediate: A solution of (2E, 3Z, 4E)-pentane-2,3,4-trione O2,O3-dimethyl trioxime and its (2E, 3Z, 4Z)-isomer in DMF is treated with a solution of sodium methylate in methanol.
-
Solvent Removal: The methanol is distilled off in vacuo at 40°C.
-
Coupling Reaction: A solution of (2-Chloromethyl-phenyl)-[(E)-methoxyimino]-acetic acid methyl ester (CLMO) in DMF is added to the residue at 40 to 50°C and stirred for 3 hours.
-
Crystallization and Purification: The crude residue is dissolved in a mixture of methanol and water at 50°C and then cooled to -5°C for crystallization.
-
Isolation: The resulting crystals are filtered, washed with a methanol/water mixture, and then with water.
-
Drying: The solid is dried in vacuo at 70°C to yield a mixture of the EEE- and EEZ-isomers of this compound.
Analytical Methods for Isomer Separation and Quantification
The differentiation and quantification of this compound isomers are critical for quality control and residue analysis. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are effective techniques for this purpose.
Experimental Protocol: Determination of this compound and its Isomers in Rice
The following is a general outline of an analytical method developed for determining the residues of this compound and its two isomers, the main metabolite F001 and the major impurity F033, in hulled rice:[5]
-
Extraction: All compounds are extracted from hulled rice samples with acetone.
-
Liquid-Liquid Partitioning: The extract is diluted with saline water, and a partition step using dichloromethane/n-hexane is used to recover the analytes from the aqueous phase. A subsequent n-hexane/acetonitrile partition is employed for further cleanup.
-
Solid-Phase Extraction: Florisil column chromatography is used to remove interfering co-extractives.
-
Instrumental Analysis: An octadecylsilyl (C18) column is used for the chromatographic separation of this compound and its isomers, followed by detection using HPLC-UV or LC-MS/MS.
The reported net recovery rates for this compound, F001, and F033 from fortified samples ranged from 80.6% to 114.8%, with relative standard deviations below 20%.[5] The limits of quantification were in the range of 0.002-0.02 mg/kg.[5]
Physicochemical and Biological Properties of Isomers
Detailed public data specifically comparing the physicochemical properties, fungicidal activity, and toxicological profiles of the individual geometric isomers of this compound are limited. However, the principle of stereoisomerism in pesticides suggests that such differences are likely to exist.[2] For many pesticides, one isomer is often more biologically active than the others.
Table 1: Known Geometric Isomers of this compound
| Isomer Designation | Common Name/Identifier | Source |
| (E,E,E)-isomer | This compound | Synthesis Product[4] |
| (E,E,Z)-isomer | This compound Isomer | Synthesis Impurity[4] |
| Not Specified | F001 | Main Metabolite[5] |
| Not Specified | F033 | Major Impurity[5] |
Photochemical Isomerization
Logical Workflow for Investigating Photochemical Isomerization
Caption: Workflow for studying the photochemical isomerization of this compound.
Future Research Directions
To gain a more complete understanding of the geometric isomerism of this compound, further research is warranted in the following areas:
-
Isolation and Characterization: Development of robust methods for the preparative separation of individual (E/Z) isomers to allow for their detailed spectroscopic and crystallographic characterization.
-
Biological Activity: Comparative studies on the fungicidal efficacy of each isolated isomer against key rice pathogens such as Magnaporthe oryzae and Rhizoctonia solani.
-
Toxicology and Ecotoxicology: Assessment of the acute and chronic toxicity, as well as the environmental fate (e.g., soil degradation, bioaccumulation) of the individual isomers.
-
Photostability: Investigation into the photochemical isomerization of this compound under environmentally relevant conditions to understand its persistence and transformation on plant surfaces.
Conclusion
The geometric isomerism of this compound is an important aspect of its chemistry that has implications for its manufacturing, formulation, biological activity, and environmental profile. While the (E,E,E)-isomer is the predominant form, the presence of other isomers as impurities and metabolites necessitates the use of advanced analytical techniques for their separation and quantification. Further research into the specific properties of each isomer will provide a more complete picture of this compound's overall performance and safety, enabling the development of more effective and environmentally sound fungicidal products.
References
- 1. This compound | C18H25N5O5 | CID 11486133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. EP2393775A2 - Method for producing 2-halogenomethylphenyl acetic acid derivatives - Google Patents [patents.google.com]
- 5. Simultaneous determination of this compound and its isomers in rice using HPLC-UV and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phototransformation of azoxystrobin fungicide in organic solvents. Photoisomerization vs. photodegradation - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Orysastrobin Solubility and Use in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Orysastrobin is a broad-spectrum fungicide belonging to the quinone outside inhibitor (QoI) class.[1][2][3] Its primary mechanism of action involves the inhibition of mitochondrial respiration by binding to the cytochrome bc1 complex (Complex III) at the Qo site, thereby disrupting the electron transport chain and halting ATP synthesis.[4][5][6] This targeted action makes it a subject of interest for various in vitro studies, ranging from fungicidal activity assays to potential off-target effects in other biological systems.
These application notes provide detailed protocols for solubilizing this compound in Dimethyl Sulfoxide (DMSO) for use in in vitro research, along with its mechanism of action and a general experimental workflow.
2. This compound Properties and Solubility
Properly solubilizing this compound is the first critical step for its application in any aqueous-based in vitro system. DMSO is a common solvent for this purpose.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2E)-2-(methoxyimino)-2-{2-[(3E,5E,6E)-5-(methoxyimino)-4,6-dimethyl-2,8-dioxa-3,7-diazanona-3,6-dien-1-yl]phenyl}-N-methylacetamide | [7][8] |
| CAS Number | 248593-16-0 | [1] |
| Molecular Formula | C₁₈H₂₅N₅O₅ | [1][7] |
| Molecular Weight | 391.42 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Molar Equivalent | Special Instructions | Reference |
| DMSO | 50 mg/mL | 127.74 mM | Requires sonication. Use newly opened, anhydrous DMSO as it is hygroscopic. | [1] |
3. Experimental Protocols
3.1. Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution, which can be stored for later use and diluted to final working concentrations.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated analytical balance and weighing paper
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: Determine the required mass of this compound to achieve the desired stock concentration (e.g., 50 mg/mL or ~128 mM).
-
Formula: Mass (mg) = Desired Concentration (mg/mL) x Volume of DMSO (mL)
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood.
-
Solubilization:
-
Transfer the weighed powder into a sterile vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the mixture vigorously for 1-2 minutes.
-
-
Sonication: To ensure complete dissolution, place the vial in an ultrasonic water bath for 10-15 minutes, or until the solution is clear and free of visible particles.[1][2]
-
Sterilization (Optional): If required for your specific assay (e.g., cell culture), sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
3.2. Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use.
Best Practices:
-
Stepwise Dilution: To prevent precipitation, it is recommended to perform serial dilutions rather than a single large dilution.[2][9]
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to avoid solvent-induced toxicity to cells.[9]
-
Vehicle Control: Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the test samples.[9]
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the stock solution in pure DMSO. For example, dilute a 50 mM stock solution 1:10 in DMSO to get a 5 mM intermediate stock.
-
-
Final Dilution:
-
Pre-warm the aqueous buffer or cell culture medium to the appropriate temperature (e.g., 37°C for cell culture).
-
Add a small volume of the DMSO stock (or intermediate stock) to the pre-warmed medium and mix immediately by pipetting or gentle vortexing.
-
Example: To achieve a final concentration of 10 µM in 10 mL of medium with a final DMSO concentration of 0.1%, add 2 µL of a 50 mM stock solution.
-
Table 3: Example Dilution Series for a 96-well Plate Assay
| Stock Concentration | Intermediate Dilution (in DMSO) | Volume to add to 1 mL Medium | Final Concentration | Final DMSO % |
| 50 mM | 1 mM | 10 µL | 10 µM | 1.0% |
| 50 mM | 1 mM | 5 µL | 5 µM | 0.5% |
| 50 mM | 1 mM | 1 µL | 1 µM | 0.1% |
| 50 mM | 0.1 mM | 1 µL | 0.1 µM | 0.1% |
4. Visualization of Pathways and Workflows
4.1. Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound acts as a QoI fungicide by targeting Complex III (the cytochrome bc1 complex) of the mitochondrial electron transport chain. It binds to the Qo (Quinone outside) site, blocking the transfer of electrons from ubiquinol (CoQH₂) to cytochrome c. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP production.
Caption: this compound inhibits Complex III, blocking electron flow and ATP synthesis.
4.2. General Experimental Workflow
The following diagram outlines a typical workflow for using a DMSO-solubilized compound like this compound in an in vitro cell-based assay.
Caption: General workflow for preparing and using this compound in in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Stereoisomeric developmental toxicity of this compound and its isomeric metabolite in zebrafish (Danio rerio) embryos: Cardiac abnormal development by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 8. This compound | C18H25N5O5 | CID 11486133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
Determining the Minimum Inhibitory Concentration (MIC) of Orysastrobin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orysastrobin is a broad-spectrum fungicide belonging to the quinone outside inhibitor (QoI) class of strobilurins.[1] It is particularly effective against fungal pathogens in rice, such as Magnaporthe oryzae (rice blast) and Thanatephorus cucumeris (sheath blight).[2][3] The primary mechanism of action for this compound and other QoI fungicides is the inhibition of mitochondrial respiration.[4][5][6] By binding to the quinol outer binding site (Qo site) of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, it blocks electron transfer, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.[4][6][7][8]
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, based on the established broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This information is crucial for understanding the potency of the compound, for resistance monitoring, and for the development of effective disease management strategies.
Data Presentation
While specific MIC values for this compound are not widely available in public literature, the following tables are provided as a template for researchers to present their own experimental data in a clear and structured format.
Table 1: MIC of this compound against Various Fungal Species
| Fungal Species | Strain ID | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Magnaporthe oryzae | ||||
| Thanatephorus cucumeris | ||||
| Aspergillus fumigatus | ||||
| Fusarium solani | ||||
| Candida albicans |
MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Quality Control (QC) Reference MIC Ranges for Standard Strains
| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) |
| Aspergillus flavus ATCC 204304 | This compound | [To be determined by the user] |
| Candida parapsilosis ATCC 22019 | This compound | [To be determined by the user] |
| Candida krusei ATCC 6258 | This compound | [To be determined by the user] |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound, leading to the inhibition of fungal mitochondrial respiration.
Experimental Workflow for MIC Determination
The workflow for determining the MIC of this compound using the broth microdilution method is outlined in the diagram below.
Experimental Protocols
The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.[9][10][11][12]
Materials
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile, flat-bottom 96-well microtiter plates
-
Sterile distilled water
-
Fungal isolates to be tested
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Spectrophotometer
-
Sterile plastic test tubes
-
Micropipettes and sterile tips
-
Incubator (35°C)
Protocol
1. Preparation of this compound Stock Solution and Dilutions
a. Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.
b. Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to obtain a range of concentrations (e.g., 0.03 to 16 µg/mL).
c. Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.
2. Preparation of Fungal Inoculum
a. Culture the fungal isolates on PDA plates and incubate at 35°C until sufficient sporulation is observed (typically 7 days).[13]
b. Harvest the conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop.
c. Transfer the suspension to a sterile tube and allow heavy particles to settle.
d. Adjust the conidial suspension with a spectrophotometer to achieve a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.[12]
3. Inoculation and Incubation
a. Inoculate each well of the microtiter plate containing the this compound dilutions with 100 µL of the adjusted fungal inoculum.
b. Include a growth control well (inoculum without this compound) and a sterility control well (medium only) for each isolate.
c. Incubate the microtiter plates at 35°C for 24 to 72 hours, depending on the growth rate of the fungal species.[12]
4. Reading and Interpretation of Results
a. After incubation, visually inspect the microtiter plates for fungal growth.
b. The MIC is defined as the lowest concentration of this compound at which there is a complete inhibition of visible growth as compared to the growth control well.[14]
c. For some fungi, a minimal effective concentration (MEC) may be determined, which is the lowest drug concentration at which short, stubby, and highly branched hyphae are observed.[12]
Conclusion
This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration of this compound. Adherence to standardized protocols, such as those outlined by CLSI, is essential for generating reproducible and comparable data. The provided templates and diagrams are intended to aid researchers in the systematic evaluation of this compound's antifungal activity and in the clear presentation of their findings. This information is vital for the effective use of this compound in agricultural and potential clinical settings, as well as for monitoring the emergence of resistant fungal strains.
References
- 1. resistance.nzpps.org [resistance.nzpps.org]
- 2. This compound [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 5. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]
- 9. njccwei.com [njccwei.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vitro Susceptibility Testing of Filamentous Fungi: Comparison of Etest and Reference Microdilution Methods for Determining Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Orysastrobin Residues in Rice by HPLC-UV
Abstract
This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Orysastrobin residues in rice. This compound is a strobilurin fungicide used to control fungal diseases in rice crops. Monitoring its residue levels is crucial to ensure food safety and compliance with regulatory limits. The described protocol provides a comprehensive procedure for sample preparation, including extraction and cleanup, followed by chromatographic analysis. The method is suitable for researchers, scientists, and professionals in the fields of food safety, analytical chemistry, and agrochemical development.
Introduction
This compound is a broad-spectrum fungicide effective against a variety of fungal pathogens in rice, including leaf and panicle blast and sheath blight.[1] As with any agricultural pesticide, there is a potential for residues to remain in the final food product. Therefore, a reliable and validated analytical method is essential for the determination of this compound residues in rice to safeguard consumer health. This document presents a detailed protocol for the analysis of this compound and its isomers (the main metabolite F001 and the major impurity F033) in hulled rice using HPLC-UV.[1][2]
Experimental
Materials and Reagents
-
This compound analytical standard (Pestanal® or equivalent)
-
Acetone (HPLC grade)
-
Dichloromethane (HPLC grade)
-
n-Hexane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium chloride
-
Anhydrous sodium sulfate
-
Florisil® (60-100 mesh)
-
Deionized water
-
Rice samples (hulled)
Instrumentation
A standard HPLC system equipped with a UV detector is required. The following are typical parameters, though optimization may be necessary for individual instruments.
Table 1: HPLC-UV Operating Conditions
| Parameter | Value |
| Column | Octadecylsilyl (C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| UV Wavelength | 255 nm |
| Column Temperature | Ambient |
Disclaimer: The specific mobile phase, flow rate, injection volume, and UV wavelength are based on established methods for other strobilurin fungicides, such as Azoxystrobin, as the exact parameters for this compound were not explicitly available in the reviewed literature.
Standard Preparation
Prepare a stock solution of this compound in acetonitrile at a concentration of 100 µg/mL. From this stock solution, prepare a series of working standard solutions in the mobile phase ranging from 0.05 µg/mL to 5.0 µg/mL for calibration.
Sample Preparation Protocol
The sample preparation involves extraction, liquid-liquid partitioning, and solid-phase cleanup.
-
Homogenization: Grind a representative sample of hulled rice to a fine powder.
-
Extraction: Weigh 20 g of the homogenized rice sample into a centrifuge tube. Add 100 mL of acetone and homogenize for 2-3 minutes. Centrifuge the mixture and collect the supernatant.
-
Liquid-Liquid Partitioning (Dichloromethane/n-Hexane): Dilute the acetone extract with saline water.[1] Transfer the diluted extract to a separatory funnel and perform a liquid-liquid extraction with a mixture of dichloromethane and n-hexane.[1] Collect the organic phase.
-
Liquid-Liquid Partitioning (n-Hexane/Acetonitrile): Further partition the collected organic phase with n-hexane and acetonitrile.[1] The analytes will partition into the acetonitrile layer.
-
Solid-Phase Cleanup: Prepare a Florisil column for cleanup. Pass the acetonitrile extract through the Florisil column to remove interfering co-extractives.[1]
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial for analysis.
Results and Method Validation
The analytical method was validated for its performance in terms of linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.995 |
| Limit of Detection (LOD) | 0.002 mg/kg |
| Limit of Quantification (LOQ) | 0.02 mg/kg[1][2] |
| Recovery | 80.6% - 114.8%[1][2] |
| Relative Standard Deviation (RSD) | < 20%[1][2] |
Experimental Workflow and Diagrams
The following diagram illustrates the key steps in the analytical workflow for the determination of this compound residues in rice.
Caption: Workflow for this compound residue analysis in rice.
Conclusion
The HPLC-UV method described in this application note is a reliable and effective procedure for the determination of this compound residues in rice. The sample preparation protocol, involving a combination of solvent extraction and cleanup steps, ensures the removal of matrix interferences, leading to accurate and precise quantification. The method meets typical validation criteria for pesticide residue analysis and can be readily implemented in food safety and quality control laboratories.
References
Application Notes and Protocols: Orysastrobin Granular Formulation in Seedling Boxes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orysastrobin is a novel Quinone outside Inhibitor (QoI) fungicide developed for the effective control of major rice diseases, including leaf and panicle blast (Magnaporthe grisea) and sheath blight (Thanatephorus cucumeris).[1][2][3] Its granular formulation is specifically optimized for application in seedling boxes, providing systemic, long-lasting protection to rice plants from an early growth stage.[1][4][5] this compound acts by inhibiting mitochondrial respiration in fungi, a well-defined biochemical mode of action.[1][2][6] Field trials have demonstrated its excellent efficacy and plant selectivity.[1][7] This document provides a comprehensive overview of its application, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for research purposes.
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound belongs to the strobilurin class of fungicides (QoI fungicides).[3][5][6] Its primary mode of action is the inhibition of the mitochondrial respiration chain by binding to the cytochrome bc1 complex (also known as Complex III) at the Quinone "outside" (Qo) site.[1][2][3] This binding action blocks the transfer of electrons between ubiquinol and cytochrome c, which disrupts the electron transport chain.[8] The interruption of this critical process halts the production of ATP, depriving the fungal cells of their primary energy source and ultimately leading to cell death.[8]
Caption: this compound's mode of action in the fungal mitochondrial electron transport chain.
Quantitative Efficacy Data
The efficacy of this compound granular formulation (7% a.i.) applied to seedling boxes has been evaluated in multiple field trials.[1][7] The data presented below summarizes its performance against key rice pathogens compared to other commercial standards.
Table 1: Efficacy of this compound on Rice Leaf Blast Data extracted from field trials where fungicides were applied to seedling boxes on the day of transplanting.[7]
| Product | Application Rate (g a.i./ha) | Disease Severity in Untreated (%) | % Control |
| This compound GR | 700 | 5.0 | 99.1 |
| Diclocymet GR | 300 | 5.0 | 83.3 |
| Probenazole GR | 2400 | 5.0 | 97.5 |
| This compound GR | 700 | 14.3 | 96.8 |
| Pyroquilon GR | 1200 | 14.3 | 91.1 |
Table 2: Efficacy of this compound on Rice Sheath Blight Data extracted from field trials where fungicides were applied to seedling boxes on the day of transplanting.[7]
| Product | Application Rate (g a.i./ha) | Disease Severity in Untreated (%) | % Control |
| This compound GR | 700 | 3.0 | 94.4 |
| Thifluzamide GR | 300 | 3.0 | 94.4 |
| This compound GR | 700 | 12.5 | 84.0 |
| Furametpyr GR | 400 | 12.5 | 86.4 |
Table 3: Influence of Application Timing on Leaf Blast Control Data from trials investigating the effect of different application timings of an this compound combination granule.[7]
| Product | Application Timing | % Control |
| This compound + Fipronil GR | Seeding | 97.0 |
| This compound + Fipronil GR | Greening Stage | 96.0 |
| This compound + Fipronil GR | Transplanting Day | 96.0 |
| Diclocymet combination GR | Seeding | 83.0 |
| Diclocymet combination GR | Greening Stage | 87.0 |
| Diclocymet combination GR | Transplanting Day | 84.0 |
Experimental Protocols
The following protocols are based on methodologies reported in field trials for evaluating this compound's efficacy.[1][7]
Seedling Box Preparation and Treatment Application
This protocol details the application of granular fungicide to rice seedlings grown in standardized boxes before transplanting.
-
Seedling Preparation :
-
Granule Application :
-
Calculate the required amount of granular formulation per box. For a 7% this compound granule, an application of 50 g of product per 30x60 cm box corresponds to the target rate of 10 kg product/ha (700 g a.i./ha).[1][7]
-
Evenly scatter the weighed granules over the surface of the soil in the seedling box.[1][7]
-
Application Timing Variants : For time-course studies, apply the granules at one of the following stages:
-
-
Transplanting :
-
On the designated day, transplant the treated seedlings into prepared paddy field plots using a mechanical transplanter.[7]
-
Ensure control plots (untreated) are also transplanted to serve as a baseline for disease pressure.
-
Caption: Experimental workflow for evaluating this compound in seedling boxes.
Field Evaluation and Disease Assessment
This protocol outlines the steps for assessing the protective efficacy of the seedling box treatment under field conditions.
-
Trial Layout :
-
Disease Monitoring and Assessment :
-
Leaf Blast (M. grisea) : Evaluate disease severity at appropriate rice growth stages (e.g., GS 24-34).[1] Assessment can be based on the percentage of diseased leaf area.[7]
-
Sheath Blight (T. cucumeris) : Evaluate at later growth stages (e.g., GS 77-85).[1][7] Calculate the disease index based on the number of infected hills and the severity of lesions on the leaf sheaths.[7]
-
-
Data Analysis :
-
Calculate the percentage of disease control for each treatment relative to the untreated control using the following formula: % Control = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
-
Perform statistical analysis (e.g., ANOVA, Duncan's multiple range test) to determine significant differences between treatments.[7]
-
Safety and Plant Selectivity
-
Phytotoxicity : this compound demonstrates excellent plant selectivity in a wide range of tested rice varieties.[1] In field trials, no phytotoxicity was observed following seedling box applications.[5]
-
Toxicological Profile : The active ingredient is reported to have a favorable toxicological and ecotoxicological profile, ensuring safety for users and the environment when applied according to label instructions.[1][5]
-
Residue Information : Studies on other strobilurin fungicides like azoxystrobin applied via foliar spray have detected residues primarily in the rice hulls, with non-detectable levels in the polished grains.[9][10] Specific residue data for this compound applied as a granular formulation to seedling boxes is not extensively detailed in the reviewed literature and would be a valuable area for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C18H25N5O5 | CID 11486133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of this compound against blast and sheath blight in transplanted rice [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. This compound [sitem.herts.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. redalyc.org [redalyc.org]
Application Notes and Protocols for Studying the Fungal Respiratory Chain Using Orysastrobin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orysastrobin is a potent fungicide belonging to the quinone outside inhibitor (QoI) class, also known as strobilurins. Its primary mode of action is the inhibition of the mitochondrial respiratory chain at the cytochrome bc1 complex (Complex III).[1] By binding to the Qo site of cytochrome b, this compound blocks the transfer of electrons, thereby disrupting the production of ATP, which is essential for fungal cellular processes. This specific mechanism of action makes this compound a valuable tool for studying the fungal respiratory chain, investigating mechanisms of fungicide resistance, and for the development of new antifungal agents. These application notes provide detailed protocols for the use of this compound in fungal research.
Mechanism of Action
This compound, like other strobilurin fungicides, targets the cytochrome bc1 complex in the mitochondrial respiratory chain. This complex, also known as Complex III, plays a crucial role in the electron transport chain by oxidizing ubiquinol and transferring electrons to cytochrome c. This compound specifically binds to the Qo (Quinone outside) site on the cytochrome b subunit of the bc1 complex. This binding event physically obstructs the ubiquinol binding pocket, preventing the oxidation of ubiquinol. The inhibition of this key step in the respiratory chain leads to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, fungal cell death.
References
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of Orysastrobin on Non-Target Soil Microorganisms
Disclaimer: Publicly available research specifically detailing the off-target effects of Orysastrobin on non-target soil microorganisms is limited. This guide utilizes data from studies on Azoxystrobin, a structurally related strobilurin fungicide, to provide insights into potential effects and guide experimental design. Researchers are strongly encouraged to conduct specific assessments for this compound to obtain accurate results.
Frequently Asked Questions (FAQs)
Q1: I am designing an experiment to evaluate the off-target effects of this compound on soil microorganisms. What are the key parameters I should consider measuring?
When assessing the impact of this compound, it is crucial to monitor changes in both the structure and function of the soil microbial community. Based on studies of related strobilurin fungicides like Azoxystrobin, we recommend including the following in your experimental design:
-
Microbial Population Counts: Quantify the abundance of different microbial groups, such as total bacteria, fungi, and actinomycetes, using methods like plate counts or quantitative PCR (qPCR).
-
Microbial Diversity: Assess changes in the diversity of microbial communities. Techniques like Denaturing Gradient Gel Electrophoresis (DGGE) or high-throughput sequencing of 16S rRNA (for bacteria) and ITS (for fungi) genes can provide detailed insights.
-
Soil Enzyme Activities: Measure the activity of key soil enzymes involved in nutrient cycling. Important enzymes to consider are dehydrogenases (as an indicator of overall microbial activity), phosphatases (phosphorus cycling), urease (nitrogen cycling), and cellulase (carbon cycling).
-
Soil Respiration: Monitor basal and substrate-induced soil respiration to gauge overall microbial metabolic activity.
Q2: What are the anticipated off-target effects of a strobilurin fungicide like this compound on soil microbial communities?
Based on research on Azoxystrobin, the effects can be varied:
-
Fungal Populations: As a fungicide, a primary off-target effect can be a reduction in the abundance and diversity of non-target soil fungi.[1][2][3]
-
Bacterial Populations: The impact on bacteria is less consistent. Some studies report no significant effect on bacterial community structure, while others show transient increases or decreases in specific populations.[1][2][4]
-
Actinomycetes: Some studies on Azoxystrobin have shown an inhibitory effect on actinomycetes at higher concentrations.[3][5]
-
Microbial Diversity: A decrease in fungal diversity is a potential outcome. The impact on bacterial diversity appears to be less pronounced.[1][2]
Q3: How might this compound affect crucial soil enzyme activities?
Strobilurin fungicides can inhibit or, in some cases, temporarily stimulate soil enzyme activities. Studies on Azoxystrobin have demonstrated:
-
Dehydrogenase Activity: A common indicator of overall microbial activity, dehydrogenase activity has been shown to be significantly reduced by some fungicides.[4]
-
Phosphatase and Urease Activity: These enzymes, vital for nutrient cycling, have also been reported to be inhibited by Azoxystrobin.[3][5]
-
The extent of inhibition is often dose-dependent and can vary with soil type and organic matter content.[4]
Q4: Are there established protocols for studying the effects of fungicides on soil microorganisms in a laboratory setting?
Yes, microcosm studies are a standard approach. A general workflow is outlined below and detailed in the "Experimental Protocols" section. These studies typically involve treating soil samples with different concentrations of the fungicide and monitoring the microbial and enzymatic parameters over a defined incubation period.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| No observable effect of this compound on microbial populations. | 1. Low Bioavailability: The compound may be strongly adsorbed to soil particles, reducing its interaction with microorganisms.[2] 2. Rapid Degradation: this compound might be quickly degraded by a subset of the microbial community. 3. Insufficient Concentration: The applied concentration may be below the threshold to cause a detectable effect. | 1. Analyze the concentration of this compound in the soil solution over time. 2. Conduct a degradation study of this compound in your specific soil type. 3. Include a wider range of concentrations in your experimental design, including multiples of the recommended field application rate. |
| Contradictory results between microbial counts and enzyme activities (e.g., stable populations but decreased enzyme activity). | Sub-lethal Effects: this compound may not be killing the microorganisms but could be inhibiting their metabolic functions and enzyme production. | This is a valid result. Report both findings and hypothesize that the fungicide has a functional rather than a lethal effect at the tested concentrations. |
| High variability in replicate samples. | 1. Heterogeneous Soil: The soil used in the microcosms may not be sufficiently homogenized. 2. Inconsistent Fungicide Application: The application of the this compound solution may not have been uniform across all replicates. | 1. Ensure thorough mixing and sieving of the soil before setting up the microcosms. 2. Carefully apply the fungicide solution to ensure even distribution. Consider using a fine mist sprayer for surface applications or thoroughly mixing for incorporated applications. |
Quantitative Data Summary (Based on Azoxystrobin Studies)
Table 1: Effect of Azoxystrobin on Soil Microbial Populations (CFU/g soil)
| Treatment | Bacteria | Fungi | Actinomycetes | Reference |
| Control | 8.5 x 10^6 | 2.1 x 10^4 | 4.2 x 10^5 | [3] |
| Azoxystrobin (0.075 mg/kg) | 8.9 x 10^6 | 1.8 x 10^4 | 4.5 x 10^5 | [3] |
| Azoxystrobin (22.50 mg/kg) | 7.2 x 10^6 | 1.1 x 10^4 | 3.1 x 10^5 | [3] |
Table 2: Effect of Azoxystrobin on Soil Enzyme Activities
| Treatment | Dehydrogenase (µg TPF/g/24h) | Acid Phosphatase (µmol pNP/g/h) | Urease (µg N/g/2h) | Reference |
| Control | 1.25 | 0.88 | 1.60 | [3] |
| Azoxystrobin (0.075 mg/kg) | 1.21 | 0.85 | 1.52 | [3] |
| Azoxystrobin (22.50 mg/kg) | 1.16 | 0.70 | 1.10 | [3] |
Experimental Protocols
Protocol 1: Soil Microcosm Study for Assessing Fungicide Effects
This protocol is adapted from methodologies used in Azoxystrobin studies.[3][5]
-
Soil Collection and Preparation:
-
Collect topsoil (0-15 cm) from a field with no recent history of fungicide application.
-
Sieve the soil through a 2 mm mesh to remove stones and large organic debris.
-
Adjust the soil moisture to 60% of its water-holding capacity and pre-incubate for 7 days in the dark at 25°C to stabilize microbial activity.
-
-
Fungicide Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone), and then dilute with deionized water.
-
Divide the pre-incubated soil into batches for each treatment group (e.g., control, recommended field rate, 10x field rate, 100x field rate).
-
Apply the this compound solutions (and a solvent-only control) to the soil and mix thoroughly to ensure even distribution.
-
-
Incubation:
-
Place a known quantity of the treated soil (e.g., 200 g) into individual microcosms (e.g., glass jars).
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 60 days). Maintain soil moisture by periodic additions of sterile deionized water.
-
-
Sampling and Analysis:
-
Collect soil samples from each microcosm at different time points (e.g., day 1, 7, 15, 30, 60).
-
Perform analyses for microbial populations (e.g., plate counts, qPCR) and soil enzyme activities as described in relevant literature.
-
Protocol 2: Dehydrogenase Activity Assay
-
Reagents:
-
0.5% (w/v) 2,3,5-triphenyltetrazolium chloride (TTC) solution.
-
Methanol.
-
-
Procedure:
-
To 5 g of soil in a test tube, add 2.5 ml of the TTC solution.
-
Incubate the tubes in the dark at 37°C for 24 hours.
-
After incubation, add 10 ml of methanol and shake vigorously to extract the triphenyl formazan (TPF) formed.
-
Centrifuge the suspension and measure the absorbance of the supernatant at 485 nm.
-
Calculate the amount of TPF formed using a standard curve.
-
Visualizations
Caption: Workflow for a soil microcosm study.
Caption: General mode of action of strobilurin fungicides.
References
- 1. Azoxystrobin and soil interactions: degradation and impact on soil bacterial and fungal communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial and enzymatic activity of soil contaminated with azoxystrobin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Orysastrobin & Rice Plant Research: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of orysastrobin on rice plant physiology and growth.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound in targeting rice pathogens?
A1: this compound is a Quinone outside Inhibitor (QoI) fungicide.[1][2] Its biochemical mode of action is the inhibition of the mitochondrial respiration chain by binding to the cytochrome bc1 complex at the Qo site.[1] This disruption of the pathogen's energy supply is highly effective against fungal diseases like leaf and panicle blast (Magnaporthe grisea) and sheath blight (Thanatephorus cucumeris) in rice.[1][3]
Q2: I am observing a "greening effect" on my rice plants after this compound application, even in the absence of disease pressure. Is this a known physiological effect?
A2: Yes, the "greening effect" is a known physiological response associated with strobilurin fungicides, the class to which this compound belongs.[3] This effect is characterized by delayed leaf senescence and prolonged photosynthetic efficiency.[3] It is attributed to several factors, including a temporary reduction in plant respiration, leading to less carbon dioxide loss, and an increase in the activity of nitrate reductase.[3] This can result in increased net photosynthesis and potentially contribute to higher biomass and yield.[3]
Q3: What are the recommended application rates for this compound in experimental settings?
A3: Recommended application rates for this compound can vary based on the application method. For seedling box applications, a common rate is 700 g a.i./ha, often in combination with insecticides.[1][4] For field applications as a solo compound, rates typically range from 660 to 990 g a.i./ha.[1][4] It is crucial to adhere to the specific protocols of your experiment and the product label.
Q4: Can this compound cause phytotoxicity in rice plants?
A4: this compound has demonstrated excellent plant selectivity in all tested rice varieties, including both Japonica and Indica types.[1][3] Studies have reported no observed phytotoxicity in rice seedlings or plants in the paddy field after treatment.[1][4] However, it is always recommended to conduct small-scale trials to confirm selectivity under your specific experimental conditions and with your particular rice cultivars.
Q5: What is the translocation pattern of this compound in rice plants?
A5: this compound is root systemic with acropetal translocation.[1] This means that after being absorbed by the roots, it is transported upwards through the xylem to the shoots and leaves, providing protection to the entire plant.
Troubleshooting Guides
Issue 1: Sub-optimal Disease Control After this compound Application
| Possible Cause | Troubleshooting Step |
| Incorrect Application Timing | This compound is most effective when applied preventively.[3] For seedling box treatments, application on the day of transplanting is standard.[3] For foliar applications, timing with disease prediction models or at the very early stages of disease development is critical. |
| Improper Application Method | For granular formulations in seedling boxes, ensure even distribution of the granules (e.g., 50 g per 30x60 cm box).[3] For field applications, ensure proper calibration of spray equipment for uniform coverage. |
| Fungicide Resistance | Although no strains with reduced sensitivity were detected in monitoring programs up to 2006, the risk of resistance development exists for QoI fungicides.[1][4] It is crucial to implement a resistance management strategy, such as rotating or mixing with fungicides that have different modes of action.[1] |
| Heavy Disease Pressure | Under exceptionally high disease pressure, the efficacy of any fungicide can be challenged. Consider integrated management strategies, including the use of resistant rice varieties and appropriate nitrogen fertilization levels to not favor disease development.[5] |
Issue 2: Unexpected Variations in Plant Growth or Physiological Data
| Possible Cause | Troubleshooting Step |
| "Greening Effect" Confounding Results | Be aware that this compound can delay senescence and enhance photosynthesis independently of its fungicidal action.[3] Include an untreated, disease-free control group in your experimental design to differentiate between the direct physiological effects of the compound and its disease-control benefits. |
| Environmental Stressors | Abiotic stresses like heat, drought, or nutrient deficiencies can significantly impact rice physiology and may interact with the effects of this compound.[6] Ensure optimal and consistent growing conditions across all experimental units. Monitor and record environmental parameters. |
| Varietal Differences | Different rice varieties can exhibit varied physiological responses. Ensure that the same rice variety is used across all treatments and replicates. This compound has been tested on several Japonica and Indica varieties with good selectivity.[1][3] |
| Impact on Non-Target Physiology | Some pesticides have been shown to affect the biochemistry of rice plants, such as altering soluble sugar or chlorophyll content.[7] If you are measuring these parameters, be aware that changes may be a direct effect of the chemical and not solely related to pathogen control. |
Issue 3: Concerns Regarding this compound Residues in Harvested Grains
| Possible Cause | Troubleshooting Step |
| Pre-Harvest Interval (PHI) | Adherence to the recommended pre-harvest interval is critical to ensure that pesticide residues in the final product are below the established Maximum Residue Levels (MRLs). |
| Analytical Method Sensitivity | Use validated analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the accurate quantification of this compound and its isomers in rice tissues.[8] |
| Sample Processing | Be aware that pesticide residue levels can differ between brown rice and polished white rice, as fat-soluble pesticides may accumulate in the bran layer. Specify the type of grain being analyzed. Studies have shown that residues of some fungicides are primarily detected in the rice hulls, not the grains.[9] |
Data Presentation
Table 1: Efficacy of this compound Against Leaf and Panicle Blast in Rice
| Treatment | Application Rate (g a.i./ha) | % Control of Leaf Blast | % Control of Panicle Blast |
| This compound GR | 700 | 99 | 98 |
| This compound + Fipronil GR | 700 | 99 | 97 |
| This compound + Clothianidin GR | 700 | 99 | 98 |
| Diclocymet combination GR | 300 | 83 | 90 |
| Probenazole GR | 2400 | 97 | 93 |
| Pyroquilon GR | 1200 | 96 | 96 |
| Source: Data compiled from field trials reported by Stammler et al. (2007).[3] The evaluation was based on the diseased leaf area. |
Table 2: Efficacy of this compound Against Sheath Blight in Rice
| Treatment | Application Rate (g a.i./ha) | % Control of Sheath Blight (Trial 1) | % Control of Sheath Blight (Trial 2) |
| This compound GR | 700 | 93 | 91 |
| This compound + Fipronil GR | 700 | 93 | 91 |
| This compound + Clothianidin GR | 700 | 94 | 92 |
| Furametpyr GR | 400 | 94 | 90 |
| Thifluzamide GR | 300 | 91 | 92 |
| Source: Data compiled from field trials reported by Stammler et al. (2007).[3] Evaluation was based on the Hashiba damage index. |
Experimental Protocols
Protocol 1: Seedling Box Application for Efficacy Trials
-
Preparation : Use standard seedling boxes (e.g., 30 x 60 cm). The rice variety Koshihikari has been used in previous studies.[3]
-
Application : Apply the granular fungicide formulation evenly over the surface of the seedling box. A typical application is 50 g of product per box, which corresponds to 10 kg product/ha.[3][10]
-
Timing : Applications are typically made on the day of transplanting. To investigate selectivity and the influence of timing, applications can also be made at the seeding stage or greening stage.[3]
-
Transplanting : Transplant seedlings into the paddy field using a mechanical transplanter.[3]
-
Disease Evaluation :
-
Leaf Blast : Evaluate at growth stages 24-34 (48-64 days after transplanting) by assessing the diseased leaf area.[3]
-
Panicle Blast : Evaluate at growth stages 77-85 (85-100 days after transplanting) using a damage index calculation method.[3]
-
Sheath Blight : Evaluate at growth stages 65-75 (75-85 days after transplanting) by calculating a damage index based on lesion height relative to plant height.[3]
-
-
Data Analysis : Use appropriate statistical methods, such as the Student-Newman Keuls test, for comparisons of disease severity. Data may require transformation (e.g., arcsin-square-root) before analysis.[3]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of this compound against blast and sheath blight in transplanted rice [jstage.jst.go.jp]
- 9. redalyc.org [redalyc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: G143A Mutation in Cytochrome b and Orysastrobin Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments related to the G143A mutation in the cytochrome b gene and its association with Orysastrobin resistance.
I. Frequently Asked Questions (FAQs)
Q1: What is the relationship between the G143A mutation in the cytochrome b gene and this compound resistance?
A1: this compound is a Quinone outside Inhibitor (QoI) fungicide that targets the cytochrome b complex (also known as complex III) in the mitochondrial respiratory chain of fungi, inhibiting ATP production.[1] The G143A mutation is a specific point mutation in the cytochrome b gene (cytb) that results in the substitution of glycine (G) with alanine (A) at position 143 of the cytochrome b protein. This single amino acid change significantly reduces the binding affinity of QoI fungicides, including this compound, to the target site, thereby conferring a high level of resistance.[1]
Q2: How significant is the resistance conferred by the G143A mutation to this compound?
A2: The G143A mutation is known to confer a high level of resistance to QoI fungicides. Resistance factors (RF), which are the ratio of the EC50 value of a resistant strain to that of a sensitive (wild-type) strain, are typically greater than 100 for pathogens carrying the G143A mutation.[2] this compound belongs to the FRAC (Fungicide Resistance Action Committee) Code 11 group of fungicides, and there is a high risk of cross-resistance among all members of this group in pathogens with the G143A mutation.[2]
Q3: Are there other mutations in the cytochrome b gene that can cause resistance to this compound?
A3: Yes, other mutations in the cytochrome b gene, such as F129L (phenylalanine to leucine at position 129) and G137R (glycine to arginine at position 137), have also been associated with resistance to QoI fungicides. However, these mutations generally confer low to moderate levels of resistance compared to the high-level resistance conferred by the G143A mutation.
Q4: What is the mechanism of resistance conferred by the G143A mutation?
A4: The G143A mutation alters the three-dimensional structure of the Qo binding pocket in the cytochrome b protein. This change sterically hinders the binding of this compound and other QoI fungicides, preventing them from inhibiting the electron transport chain and ATP synthesis.
Q5: Is the G143A mutation the only mechanism of resistance to this compound?
A5: While the G143A mutation is the most common and significant mechanism of target-site resistance to QoI fungicides, other non-target-site mechanisms, such as increased efflux pump activity or the activation of alternative respiration pathways, may also contribute to reduced sensitivity. However, the G143A mutation is considered the primary driver of high-level field resistance.
II. Quantitative Data Summary
The following table summarizes the expected resistance levels associated with the G143A mutation.
| Parameter | Wild-Type (No Mutation) | G143A Mutant | Reference |
| This compound Sensitivity | Sensitive | Highly Resistant | [2][3] |
| Typical EC50 Range for QoIs (e.g., Azoxystrobin) | < 0.1 µg/mL | > 10 µg/mL | [4][5] |
| Resistance Factor (RF) | 1 | > 100 | [2] |
EC50 (Effective Concentration 50%) is the concentration of a fungicide that inhibits 50% of the fungal growth. Resistance Factor (RF) = EC50 of resistant isolate / EC50 of sensitive isolate.
III. Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments and troubleshooting guides for common issues.
A. Phenotypic Assay: Determining this compound EC50 Values
This protocol outlines the determination of the 50% effective concentration (EC50) of this compound for a fungal isolate using a mycelial growth assay on fungicide-amended agar.
Methodology
-
Prepare Fungicide Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Fungicide-Amended Media: Autoclave potato dextrose agar (PDA) and cool it to 50-55°C. Add the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Pour the amended PDA into petri dishes.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of a pure fungal culture onto the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the fungus in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached approximately 80% of the plate diameter.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.
Troubleshooting Guide: Phenotypic Assay
| Problem | Possible Cause(s) | Solution(s) |
| No fungal growth on control plates | - Inoculum is not viable.- Incubation conditions are incorrect. | - Use a fresh, actively growing culture for inoculation.- Verify and optimize incubation temperature and duration. |
| Inconsistent growth across replicates | - Inconsistent mycelial plug size.- Uneven distribution of fungicide in the media. | - Use a sterile cork borer for consistent plug size.- Ensure thorough mixing of the fungicide stock in the molten agar before pouring plates. |
| Precipitation of fungicide in the media | - Fungicide is not fully dissolved in the stock solution.- Exceeded the solubility limit of the fungicide in the media. | - Ensure the stock solution is fully dissolved before adding to the media.- Check the solubility of this compound in the chosen solvent and agar. |
| Difficulty in determining EC50 due to very high or low resistance | - The range of fungicide concentrations is not appropriate. | - Adjust the concentration range to bracket the expected EC50 value. For highly resistant isolates, higher concentrations will be needed. |
B. Genotypic Assay 1: PCR-RFLP for G143A Detection
This protocol describes the use of Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) to detect the G143A mutation. The principle is that the G to A mutation creates or abolishes a restriction site for a specific enzyme. For the G143A mutation (GGT to GCT), the enzyme SatI (or its isoschizomer Fnu4HI) is commonly used as it recognizes the sequence GCNGC, which is present in the mutant allele.
Methodology
-
DNA Extraction: Extract high-quality genomic DNA from the fungal isolate.
-
PCR Amplification:
-
Design primers to amplify a fragment of the cytb gene containing the codon for amino acid 143.
-
Perform PCR using a standard protocol. A typical reaction mixture includes DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Cycling conditions generally consist of an initial denaturation, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Verification of PCR Product: Run a small amount of the PCR product on an agarose gel to confirm the amplification of a single band of the expected size.
-
Restriction Digestion:
-
Set up a restriction digest reaction containing the PCR product, the appropriate restriction enzyme buffer, and the SatI (or Fnu4HI) restriction enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a sufficient time to ensure complete digestion.
-
-
Gel Electrophoresis:
-
Run the digested PCR products on a high-resolution agarose gel.
-
Include undigested PCR product as a control.
-
Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
-
Interpretation of Results:
-
Wild-Type (G143): The PCR product will not be digested by SatI, resulting in a single band corresponding to the size of the undigested PCR product.
-
Resistant Mutant (A143): The PCR product will be digested by SatI into two smaller fragments.
-
Heteroplasmy (presence of both alleles): Three bands will be visible: the undigested fragment and the two smaller digested fragments.
-
Troubleshooting Guide: PCR-RFLP
| Problem | Possible Cause(s) | Solution(s) |
| No PCR product | - Poor quality or quantity of DNA.- PCR inhibitors present.- Incorrect annealing temperature. | - Re-extract DNA and check its quality and concentration.- Dilute the DNA template to reduce inhibitor concentration.- Optimize the annealing temperature using a gradient PCR. |
| Multiple bands in the undigested PCR product | - Non-specific primer binding. | - Increase the annealing temperature.- Redesign primers for higher specificity. |
| Incomplete or partial digestion | - Insufficient enzyme or incubation time.- Enzyme activity is low.- PCR buffer components are inhibiting the enzyme. | - Increase the amount of enzyme and/or the incubation time.- Check the expiration date and storage of the enzyme.- Purify the PCR product before digestion. |
| No digestion of a known mutant sample | - The mutation does not create the expected restriction site.- Incorrect restriction enzyme used. | - Sequence the PCR product to confirm the mutation.- Verify that the correct restriction enzyme for the specific mutation is being used. |
C. Genotypic Assay 2: Allele-Specific PCR (AS-PCR) for G143A Detection
AS-PCR uses primers designed to specifically amplify either the wild-type or the mutant allele. This method is often faster than PCR-RFLP as it does not require a post-PCR digestion step.
Methodology
-
DNA Extraction: Extract high-quality genomic DNA.
-
Primer Design:
-
Design a common reverse primer.
-
Design two forward primers:
-
Wild-Type Specific Primer: The 3'-end of this primer will match the wild-type (GGT) sequence at codon 143.
-
Mutant-Specific Primer: The 3'-end of this primer will match the mutant (GCT) sequence at codon 143.
-
-
To enhance specificity, an additional mismatch can be introduced at the third or fourth base from the 3'-end of the allele-specific primers.
-
-
PCR Amplification:
-
Set up two separate PCR reactions for each DNA sample.
-
Reaction 1: Common reverse primer + Wild-type specific forward primer.
-
Reaction 2: Common reverse primer + Mutant-specific forward primer.
-
Perform PCR with optimized cycling conditions, particularly the annealing temperature, to ensure high specificity.
-
-
Gel Electrophoresis:
-
Run the products of both PCR reactions on an agarose gel.
-
-
Interpretation of Results:
-
Wild-Type (G143): A band will be present only in the reaction with the wild-type specific primer.
-
Resistant Mutant (A143): A band will be present only in the reaction with the mutant-specific primer.
-
Heteroplasmy: Bands will be present in both reactions.
-
Troubleshooting Guide: Allele-Specific PCR
| Problem | Possible Cause(s) | Solution(s) |
| No amplification in either reaction for a known positive sample | - General PCR failure (see PCR-RFLP troubleshooting). | - Follow general PCR troubleshooting steps. |
| Amplification in both reactions for a known homozygous sample (non-specific amplification) | - Annealing temperature is too low.- Primer design is not specific enough. | - Increase the annealing temperature in small increments.- Redesign allele-specific primers, possibly introducing an additional mismatch. |
| Faint or no amplification of the correct allele | - Suboptimal PCR conditions.- Poor primer efficiency. | - Optimize MgCl2 concentration and primer concentrations.- Redesign primers for better amplification efficiency. |
D. Genotypic Assay 3: Loop-Mediated Isothermal Amplification (LAMP) for G143A Detection
LAMP is a rapid and highly specific method for DNA amplification that occurs at a constant temperature, eliminating the need for a thermal cycler.
Methodology
-
DNA Extraction: Extract genomic DNA. Crude extraction methods can often be used.
-
Primer Design: Design a set of 4 to 6 primers that recognize 6 to 8 distinct regions of the target DNA sequence spanning the G143A mutation site. Specific software is typically used for LAMP primer design. The primers will be designed to specifically amplify either the wild-type or the mutant sequence.
-
LAMP Reaction:
-
Combine the DNA template, LAMP primers, Bst DNA polymerase (with strand displacement activity), and dNTPs in a reaction tube.
-
Incubate at a constant temperature (e.g., 60-65°C) for a set time (e.g., 30-60 minutes).
-
-
Detection of Amplification:
-
Amplification can be detected in real-time by measuring the increase in turbidity or fluorescence (using an intercalating dye).
-
Alternatively, endpoint detection can be performed by visualizing the reaction products on an agarose gel or by a color change using dyes like hydroxynaphthol blue (HNB).
-
-
Interpretation of Results:
-
Positive amplification (indicated by turbidity, fluorescence, or color change) in the reaction with the mutant-specific primers indicates the presence of the G143A mutation.
-
Troubleshooting Guide: LAMP Assay
| Problem | Possible Cause(s) | Solution(s) |
| No amplification | - Incorrect incubation temperature.- Inactive enzyme.- Poor primer design. | - Optimize the incubation temperature.- Check the enzyme's activity and storage conditions.- Redesign and test new sets of LAMP primers. |
| Non-specific amplification in the no-template control | - Primer-dimer formation.- Contamination. | - Optimize primer concentrations.- Ensure a clean workspace and use filter tips to prevent contamination. |
| Inconsistent results | - Pipetting errors.- Inconsistent sample quality. | - Be precise with pipetting, especially with the small volumes used in LAMP reactions.- Standardize the DNA extraction method. |
IV. Visualizations
Mechanism of this compound Action and Resistance
Caption: Mechanism of this compound action and G143A-mediated resistance.
Experimental Workflow for G143A Detection using PCR-RFLP
Caption: Workflow for G143A mutation detection by PCR-RFLP.
Troubleshooting Logic for Allele-Specific PCR
Caption: Troubleshooting decision tree for Allele-Specific PCR.
References
- 1. primetech.co.jp [primetech.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. A New Approach: Determining cyt b G143A Allele Frequency in Zymoseptoria tritici by Digital Droplet PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid in situ quantification of the strobilurin resistance mutation G143A in the wheat pathogen Blumeria graminis f. sp. tritici - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: F129L Mutation and Reduced Sensitivity to QoI Fungicides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the F129L mutation in the cytochrome b gene and its impact on the sensitivity of various fungi to Quinone outside Inhibitor (QoI) fungicides.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experiments related to the F129L mutation and QoI fungicide sensitivity.
Frequently Asked Questions (FAQs)
-
Q1: What is the F129L mutation and why is it significant? A1: The F129L mutation is a specific point mutation in the cytochrome b gene (CYTB), a key component of the mitochondrial respiratory chain in fungi. This mutation results in an amino acid substitution from phenylalanine (F) to leucine (L) at position 129 of the cytochrome b protein. This alteration reduces the binding affinity of Quinone outside Inhibitor (QoI) fungicides to their target site, leading to decreased sensitivity or resistance of the fungus to this class of fungicides.
-
Q2: How does the F129L mutation affect the efficacy of QoI fungicides? A2: The F129L mutation confers a moderate or partial resistance to QoI fungicides.[1] This means that while the fungicides may still have some effect, a higher concentration is required to achieve the same level of fungal inhibition compared to the wild-type (non-mutated) strains. The level of resistance can vary depending on the specific fungal species and the particular QoI fungicide being used. In field applications, this can translate to reduced disease control.[2]
-
Q3: Which fungal species are known to carry the F129L mutation? A3: The F129L mutation has been identified in a variety of plant pathogenic fungi, including Pyrenophora teres (causal agent of net blotch in barley), Alternaria solani (causal agent of early blight in potato and tomato), Rhizoctonia solani (causal agent of sheath blight in rice), and Phakopsora pachyrhizi (causal agent of Asian soybean rust).[2][3][4][5]
-
Q4: Is the F129L mutation the only mutation conferring resistance to QoI fungicides? A4: No, the G143A mutation is another well-characterized mutation in the cytochrome b gene that also confers resistance to QoI fungicides.[2] The G143A mutation generally leads to a much higher level of resistance (often complete resistance) compared to the moderate resistance conferred by the F129L mutation.[1] Another mutation, G137R, has also been reported but is less common.[1]
-
Q5: My QoI fungicide treatment is failing in the field. Could the F129L mutation be the cause? A5: It is possible. Reduced efficacy of QoI fungicides in the field can be an indicator of the presence of resistant strains within the fungal population. To confirm this, it is recommended to collect fungal isolates from the affected area and perform molecular testing to detect the F129L mutation and/or in vitro sensitivity assays to determine the EC50 values for relevant QoI fungicides.
-
Q6: I am not getting a PCR product when trying to amplify the cytochrome b gene. What could be the problem? A6: Several factors could lead to PCR failure. First, ensure the quality and quantity of your extracted fungal DNA are adequate. Fungal DNA extraction can be challenging due to the robust cell wall; using a protocol specifically designed for fungi is crucial. Second, verify your PCR primers are correctly designed to amplify the target region of the cytochrome b gene in your specific fungal species. Finally, optimize your PCR conditions, including annealing temperature and extension time.
-
Q7: My sequencing results for the cytochrome b gene are unclear around codon 129. What should I do? A7: Poor quality sequencing data can be due to several reasons, including insufficient template DNA, PCR inhibitors, or issues with the sequencing reaction itself. It is advisable to re-purify your PCR product and repeat the sequencing reaction. If the issue persists, consider designing a new set of sequencing primers closer to the region of interest.
-
Q8: I am observing high variability in my in vitro fungicide sensitivity assays. How can I improve consistency? A8: Consistency in in vitro assays depends on meticulous technique. Ensure you are using a standardized inoculum (e.g., a specific concentration of conidia). The growth medium, incubation temperature, and duration should be kept constant across all experiments. When preparing fungicide stock solutions and dilutions, use precise measurements. Including both a known sensitive (wild-type) and a known resistant (F129L mutant) control in each assay can help to validate your results.
Quantitative Data Summary
The following table summarizes the 50% effective concentration (EC50) values of various QoI fungicides against wild-type (WT) and F129L mutant strains of different fungal species. EC50 is the concentration of a fungicide that inhibits 50% of the fungal growth or spore germination. An increase in the EC50 value for the F129L mutant compared to the wild-type indicates reduced sensitivity.
| Fungal Species | Fungicide | Genotype | EC50 (µg/mL) | Fold Resistance (FR) | Reference |
| Alternaria solani | Azoxystrobin | Wild-Type | 0.020 - 0.051 | - | [6] |
| F129L | 0.108 - 1.656 | ~5-32 | [7] | ||
| Pyraclostrobin | Wild-Type | ~0.05 | - | [7] | |
| F129L | ~0.12 | ~2.4 | [7] | ||
| Pyrenophora teres | Azoxystrobin | Wild-Type | ~0.01 | - | [8] |
| F129L | 0.012 - 0.088 | ~1.2-8.8 | [8] | ||
| Pyraclostrobin | Wild-Type | ~0.004 | - | [8] | |
| F129L | 0.01 - >1 | >2.5 | [8] | ||
| Trifloxystrobin | Wild-Type | < 1.1 | - | [9] | |
| F129L | 1.37 - 6.27 | >1.2-5.7 | [9] |
Note: EC50 values can vary depending on the specific isolates tested and the experimental conditions. Fold Resistance (FR) is calculated as EC50 (F129L) / EC50 (Wild-Type).
Experimental Protocols
This section provides detailed methodologies for key experiments related to the F129L mutation and QoI fungicide sensitivity.
1. Fungal DNA Extraction
This protocol is a general method for extracting DNA from filamentous fungi suitable for PCR applications.
-
Materials:
-
Fungal mycelium
-
Lysis buffer (400 mM Tris-HCl pH 8.0, 60 mM EDTA pH 8.0, 150 mM NaCl, 1% SDS)
-
Potassium acetate solution (5 M)
-
Isopropanol
-
70% Ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Sterile microcentrifuge tubes
-
Sterile toothpicks or micropestles
-
Microcentrifuge
-
-
Procedure:
-
Grow the fungal isolate on a suitable agar medium.
-
Scrape a small amount of mycelium using a sterile toothpick or micropestle and transfer it to a 1.5 mL microcentrifuge tube.
-
Add 500 µL of lysis buffer to the tube and disrupt the mycelia by grinding with the micropestle or vortexing vigorously.
-
Incubate at room temperature for 10 minutes.
-
Add 150 µL of 5 M potassium acetate, vortex briefly, and centrifuge at >10,000 x g for 1 minute.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Add an equal volume of isopropanol and mix by inversion.
-
Centrifuge at >10,000 x g for 2 minutes to pellet the DNA.
-
Discard the supernatant and wash the DNA pellet with 300 µL of 70% ethanol.
-
Centrifuge at 10,000 x g for 1 minute, discard the supernatant, and air dry the pellet.
-
Resuspend the DNA pellet in 50 µL of TE buffer. The DNA is now ready for PCR.
-
2. PCR-based Detection of the F129L Mutation
This protocol outlines the general steps for amplifying the region of the cytochrome b gene containing the F129L mutation, followed by sequencing to identify the mutation.
-
Materials:
-
Extracted fungal DNA
-
PCR primers flanking codon 129 of the cytochrome b gene (primer sequences will be specific to the fungal species)
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)
-
Nuclease-free water
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
-
-
Procedure:
-
PCR Amplification:
-
Prepare a PCR reaction mix containing the fungal DNA template, forward and reverse primers, PCR master mix, and nuclease-free water.
-
A typical PCR program includes an initial denaturation step (e.g., 95°C for 5 minutes), followed by 35 cycles of denaturation (95°C for 30 seconds), annealing (e.g., 55-60°C for 30 seconds, temperature is primer-dependent), and extension (72°C for 1 minute), and a final extension step (72°C for 10 minutes).
-
-
Verification of PCR Product:
-
Run a portion of the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.
-
-
DNA Sequencing:
-
Purify the remaining PCR product to remove primers and dNTPs.
-
Send the purified PCR product for Sanger sequencing using one of the PCR primers.
-
-
Sequence Analysis:
-
Analyze the sequencing results to determine the nucleotide sequence at codon 129 of the cytochrome b gene. The wild-type codon for phenylalanine (F) is typically TTT or TTC. The codon for leucine (L) can be TTA, TTG, CTT, CTC, CTA, or CTG. The specific single nucleotide polymorphism leading to the F129L substitution will determine the change.
-
-
3. In Vitro Fungicide Sensitivity Assay (Radial Growth Method)
This protocol determines the EC50 value of a fungicide based on the inhibition of mycelial radial growth.
-
Materials:
-
Fungal isolate
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Technical grade fungicide
-
Sterile distilled water or appropriate solvent for the fungicide
-
Sterile petri dishes
-
Sterile cork borer or scalpel
-
Incubator
-
-
Procedure:
-
Prepare a stock solution of the fungicide.
-
Prepare a series of agar plates amended with different concentrations of the fungicide. Also, prepare control plates without any fungicide.
-
From the edge of an actively growing fungal colony, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).
-
Place the mycelial plug in the center of each fungicide-amended and control plate.
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Measure the colony diameter of the fungal growth daily until the growth on the control plate nearly reaches the edge of the dish.
-
Calculate the percentage of growth inhibition for each fungicide concentration compared to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and performing a probit or logistic regression analysis.
-
Visualizations
Signaling Pathway of QoI Fungicide Action and Resistance
Caption: Mechanism of QoI fungicide action and F129L mutation-mediated resistance.
Experimental Workflow for F129L Detection and Sensitivity Testing
Caption: Workflow for F129L mutation detection and fungicide sensitivity profiling.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. ovid.com [ovid.com]
- 8. mdpi.com [mdpi.com]
- 9. iosrjournals.org [iosrjournals.org]
Optimizing Orysastrobin concentration for in vitro fungal inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing orysastrobin concentration in in vitro fungal inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Quinone outside Inhibitor (QoI) fungicide. Its primary mode of action is the inhibition of the mitochondrial respiration chain by binding to the cytochrome bc1 complex (Complex III) at the Qo site.[1][2] This blockage disrupts the electron transport chain, preventing ATP synthesis, which ultimately leads to fungal cell death.[3][4][5]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO. For a stock solution, you can dissolve it in DMSO; a concentration of 50 mg/mL is achievable, though this may require ultrasonic treatment.[6]
-
Storage of Stock Solution : For long-term storage, keep the solution at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[6] Always store in a sealed container, protected from moisture and light.[6]
Q3: Which fungal species is this compound known to be effective against?
A3: this compound was developed primarily for controlling key rice pathogens. It has demonstrated excellent fungicidal efficacy against leaf and panicle blast (Magnaporthe grisea, also cited as Pyricularia oryzae) and sheath blight (Thanatephorus cucumeris, also cited as Rhizoctonia solani).[1][2][7]
Q4: What is the Minimum Inhibitory Concentration (MIC) and how is it determined?
A4: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] For antifungal susceptibility testing, the MIC is typically determined using broth microdilution or agar dilution methods following standardized guidelines from bodies like the Clinical & Laboratory Standards Institute (CLSI).[10] The endpoint can be defined as the concentration that causes complete (100%) inhibition or a significant reduction (e.g., 50% or 80%) in growth compared to a drug-free control.[10][11]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent MIC values between experiments. | 1. Inoculum size variability.2. Inter-laboratory differences in methodology.3. Instability of this compound in the assay medium.4. Contamination. | 1. Standardize your inoculum preparation. Use a spectrophotometer or hemocytometer for accurate cell counting.2. Strictly adhere to a standardized protocol (e.g., CLSI guidelines) for media, incubation time, and temperature.[12][13]3. Prepare fresh dilutions from a stable stock solution for each experiment. Ensure the solvent (e.g., DMSO) concentration is consistent and low enough not to affect fungal growth.4. Perform sterility checks on your media and reagents. |
| No fungal inhibition observed, even at high concentrations. | 1. Fungal species is intrinsically resistant.2. Acquired resistance in the fungal strain (e.g., G143A mutation in the cytochrome b gene is a known mechanism for QoI resistance).[1]3. This compound degradation.4. Inappropriate assay conditions. | 1. Verify the known susceptibility of your fungal species to QoI fungicides from the literature.2. If possible, sequence the cytochrome b gene to check for resistance-conferring mutations. Consider using a fungicide with a different mode of action as a positive control.3. Ensure stock solutions are stored correctly and are not expired.[6]4. Confirm that the pH, temperature, and atmospheric conditions of your assay are optimal for both fungal growth (in the control) and fungicide activity. |
| "Trailing" or "Paradoxical" growth observed (reduced but not absent growth at concentrations above the apparent MIC). | This is a known phenomenon with some fungus-drug combinations, particularly with azoles, but can occur with other fungicides. It represents the ability of some fungi to exhibit partial growth at drug concentrations that are above the MIC.[14] | 1. Read endpoints consistently. For strobilurins, the endpoint is often read as the lowest concentration that results in a prominent decrease in turbidity (e.g., ≥50% inhibition) compared to the drug-free control.[10]2. Consider determining the Minimum Fungicidal Concentration (MFC) by sub-culturing from wells with no visible growth onto fresh, drug-free agar. The MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[14] |
| Precipitation of this compound in the culture medium. | This compound has low water solubility. The concentration of the organic solvent (DMSO) used to dissolve it may be too high in the final dilution, or the compound is precipitating upon addition to the aqueous medium. | 1. Ensure the final concentration of DMSO in your assay medium is low (typically ≤1%) and does not inhibit fungal growth on its own.2. Prepare intermediate dilutions in the solvent or medium to avoid shocking the compound out of solution when adding it to the final assay well. |
Data on Strobilurin Fungicide Efficacy
Table 1: Example EC50 Values for Strobilurin Fungicides against Various Fungi (EC50 is the concentration that inhibits fungal growth by 50%)
| Fungicide | Fungal Species | EC50 (µg/mL) | Reference |
| Pyraclostrobin | Pyrenophora teres f. teres (Ptt) | 0.015 | [15] |
| Pyraclostrobin | Pyrenophora teres f. maculata (Ptm) | 0.024 | [15] |
| Azoxystrobin (Ortiva) | Alternaria alternata | 1.86 | [16] |
| Pyraclostrobin + Boscalid (Bellis) | Alternaria alternata | 1.57 | [16] |
Table 2: Example MIC Values for Strobilurin-Containing Fungicides against Rhizoctonia solani
| Fungicide Combination | Concentration (ppm or µg/mL) for 100% Inhibition | Reference |
| Azoxystrobin 11% + Tebuconazole 18.30% SC | 10 | [9] |
| Tebuconazole 50% + Trifloxystrobin 25% WG | 10 | [9] |
| Azoxystrobin 18.2% + Difenoconazole 11.4% SC | 14 | [9] |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination (Adapted from CLSI Guidelines)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in a 96-well plate using RPMI 1640 medium to achieve the desired final concentration range. Ensure the final DMSO concentration is below 1%.
-
-
Inoculum Preparation:
-
Culture the fungus on an appropriate agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation occurs.
-
Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 20.
-
Adjust the spore suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.[17]
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the 96-well plate containing the this compound dilutions.
-
Include a positive control (fungus + medium, no drug) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the growth rate of the fungus.[8]
-
-
Reading the MIC:
Protocol 2: Poisoned Food Technique (Agar Dilution)
This method assesses the impact of the fungicide on mycelial growth.
-
Preparation of Fungicide-Amended Agar:
-
Prepare sterile molten agar medium (e.g., PDA) and cool it to approximately 45-50°C.
-
Add the required volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).[19] Also prepare a control plate with solvent only.
-
Pour the amended agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Take a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.[20]
-
Place the plug, mycelial side down, in the center of the fungicide-amended and control agar plates.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the fungus.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the plate.
-
-
Calculating Inhibition:
-
Calculate the percentage inhibition of radial growth (PIRG) using the formula: % Inhibition = [(C - T) / C] x 100 Where: C = Average diameter of the colony in the control plate, and T = Average diameter of the colony in the treatment plate.[21]
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for MIC determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effect of strobilurin fungicide on the initial growth of common bean plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C18H25N5O5 | CID 11486133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. ifyber.com [ifyber.com]
- 11. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Video: Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products [jove.com]
- 21. Mycotoxigenic fungal growth inhibition and multi-mycotoxin reduction of potential biological control agents indigenous to grain maize - PMC [pmc.ncbi.nlm.nih.gov]
Orysastrobin Phytotoxicity Technical Support Center for Rice Varieties
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential phytotoxicity of Orysastrobin on different rice varieties. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected phytotoxic effect of this compound on rice?
A1: this compound is a strobilurin (QoI) fungicide that has demonstrated excellent plant selectivity in all tested rice varieties.[1][2] Formulations developed for seedling box treatments provide long-lasting residual control and are combined with excellent plant selectivity under different environmental conditions.[2][3]
Q2: On which types of rice varieties has this compound been tested for safety?
A2: this compound has been tested on both Japonica and Indica rice varieties and has been found to be safe.[2] A summary of some of the tested varieties is provided in the table below.
Q3: What are the typical symptoms of fungicide phytotoxicity in rice?
A3: While this compound is not expected to cause phytotoxicity, general symptoms of fungicide or herbicide-induced phytotoxicity in rice can include stunting, discoloration, leaf burn, necrosis (tissue death), chlorosis (yellowing), and abnormal growth.[4]
Q4: Can environmental factors influence the phytotoxicity of fungicides?
A4: Yes, environmental conditions can influence the potential for phytotoxicity of certain pesticides. Factors such as high temperatures, humidity, and the overall health of the plant can affect its susceptibility. However, this compound has shown excellent plant selectivity under various environmental conditions.[1][2]
Troubleshooting Guide
Issue 1: I have applied this compound and am observing symptoms like leaf yellowing or stunting in my rice plants. Is this compound the cause?
Troubleshooting Steps:
-
Review Application Protocol:
-
Confirm that this compound was applied at the recommended dosage. Although this compound has a high safety margin, off-label application rates should be avoided.
-
Ensure that the application method (e.g., seedling box treatment, foliar spray) was appropriate for the experimental setup.
-
-
Evaluate Environmental Conditions:
-
Assess for other potential stressors that can cause similar symptoms, such as nutrient deficiencies, water stress (drought or waterlogging), soil pH issues, or extreme temperatures.
-
-
Scout for Pests and Diseases:
-
Carefully inspect the plants for signs of insect infestation or diseases other than those targeted by this compound. Symptoms of some diseases can be mistaken for phytotoxicity.[5]
-
-
Consider Other Agrochemicals:
-
If other pesticides or fertilizers were applied, check for potential interactions or known phytotoxicity of those products. Some chemicals may not be compatible.
-
-
Examine Control Plants:
-
Compare the symptoms in the this compound-treated plants with your untreated control group. If the control group shows similar symptoms, the cause is unlikely to be this compound.
-
Data Presentation
Table 1: Summary of Rice Varieties Tested for this compound Selectivity
The following table lists some of the rice varieties on which this compound has been tested and has shown excellent plant selectivity, with no reported phytotoxicity.
| Rice Type | Variety |
| Japonica | Koshihikari |
| Hinohikari | |
| Hitomebore | |
| Akitakomachi | |
| Haenuki | |
| Tainong 67 | |
| Taigeng 16 | |
| Indica | IR50 |
| IR72 | |
| IAC165 | |
| Metica-1 |
Source: Compiled from research data indicating broad testing on both Japonica and Indica varieties.[2]
Experimental Protocols
Protocol 1: General Workflow for Assessing Fungicide Phytotoxicity in Rice
This protocol outlines a general procedure for evaluating the phytotoxicity of a fungicide like this compound on rice seedlings.
-
Plant Material and Growth Conditions:
-
Select certified seeds of the desired rice varieties.
-
Sow seeds in seedling trays or pots with a suitable growth medium.
-
Grow the seedlings in a controlled environment (greenhouse or growth chamber) with optimal temperature, light, and humidity for rice cultivation.
-
-
Fungicide Application:
-
Prepare different concentrations of the fungicide, including the recommended dose (1X), a higher dose (e.g., 2X or 4X) to assess the safety margin, and a control (no fungicide).
-
Apply the fungicide at the appropriate growth stage (e.g., 2-3 leaf stage). The application method should mimic the intended field use (e.g., drenching the soil for seedling box application or foliar spray).
-
-
Phytotoxicity Assessment:
-
Visually assess the plants for any signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after application).
-
Use a rating scale (e.g., 0-10, where 0 is no injury and 10 is plant death) to quantify the observed symptoms.
-
Record specific symptoms such as stunting, chlorosis, necrosis, or malformations.
-
-
Data Collection and Analysis:
-
Measure plant height, shoot and root biomass (dry weight) at the end of the experiment.
-
Statistically analyze the data to determine if there are significant differences between the treated and control groups.
-
Visualizations
Caption: Experimental workflow for assessing fungicide phytotoxicity in rice.
Caption: Troubleshooting logic for observed symptoms after this compound application.
References
Technical Support Center: Degradation of Orysastrobin in Soil and Aquatic Environments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of the fungicide orysastrobin in soil and aquatic environments.
Frequently Asked Questions (FAQs)
Q1: What is the expected persistence of this compound in soil?
This compound is considered to be moderately persistent in soil. The typical field dissipation half-life (DT₅₀) is approximately 55 days.[1] However, this value can be influenced by various soil and environmental factors.
Q2: What is the expected persistence of this compound in aquatic environments?
While specific data for this compound is limited, strobilurin fungicides as a class are generally not expected to persist in aquatic systems under certain conditions.[1] For instance, other strobilurins like azoxystrobin, fluoxastrobin, and picoxystrobin have been shown to have half-lives ranging from 5.1 to 6.2 hours under simulated sunlight due to photolysis.[2] The half-life of azoxystrobin in aquatic environments has been reported to be between 15 to 28 days.[3]
Q3: What are the major degradation products of this compound?
The main metabolite of this compound is referred to as F001, and a major impurity is F033.[4][5] For the broader class of strobilurin fungicides, degradation in aquatic environments can occur through pathways such as photoisomerization (E/Z), photohydrolysis of methyl and nitrile groups, and cleavage of the ether linkage between the aromatic rings to form phenols.[3]
Q4: What are the key factors influencing the degradation rate of this compound?
The degradation of pesticides like this compound is influenced by a combination of physicochemical properties of the pesticide and the characteristics of the soil or aquatic environment.[6] Key factors include:
-
Soil Properties: Organic matter content, pH, clay content, and microbial biomass.[6][7] Soil organic carbon generally has a positive influence on degradation.[8]
-
Environmental Conditions: Temperature, moisture, and light intensity.[6][9] Higher temperatures generally increase the rate of degradation.[10]
-
Microbial Activity: The presence and activity of microorganisms capable of degrading the compound are crucial for biotic degradation.[9][10]
Troubleshooting Guides
Soil Degradation Experiments
Issue 1: Highly variable or inconsistent degradation rates between replicate soil samples.
-
Possible Cause: Non-homogeneous soil samples. Soil properties such as organic matter, texture, and microbial populations can vary even within a small area.
-
Troubleshooting Steps:
-
Homogenization: Thoroughly mix the bulk soil sample before aliquoting into experimental units. This includes sieving to remove large debris and ensure a uniform particle size.
-
Acclimation: Pre-incubate the soil samples for a period (e.g., 7-14 days) at the desired temperature and moisture content before adding this compound. This allows the microbial community to stabilize.
-
Increased Replication: Increase the number of replicate samples to improve statistical power and identify outliers.
-
Issue 2: Slower than expected degradation of this compound.
-
Possible Cause 1: Low microbial activity in the soil.
-
Troubleshooting Steps:
-
Assess Microbial Viability: Measure soil microbial biomass or respiration to ensure the soil is biologically active.
-
Avoid Sterilization: If using field soil, avoid unintentional sterilization through improper storage (e.g., freezing at very low temperatures or air-drying completely for extended periods).
-
-
Possible Cause 2: Sub-optimal environmental conditions.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the incubator is maintaining a consistent and appropriate temperature. Degradation rates are often optimal between 25-35°C.[6]
-
Moisture Content: Maintain consistent soil moisture, typically between 40-60% of the water-holding capacity, as both overly dry and waterlogged conditions can inhibit microbial activity.[9]
-
Issue 3: Difficulty in extracting this compound and its metabolites from soil samples.
-
Possible Cause: Strong sorption of the compounds to soil particles, particularly in soils with high organic matter or clay content.
-
Troubleshooting Steps:
-
Solvent Selection: Use a polar solvent for extraction, such as acetone or acetonitrile.[4][5]
-
Extraction Technique: Employ vigorous extraction methods like sonication or accelerated solvent extraction (ASE) to improve recovery.
-
Cleanup Steps: Incorporate a cleanup step, such as solid-phase extraction (SPE) with Florisil or a liquid-liquid partition (e.g., n-hexane/acetonitrile), to remove interfering co-extractives before instrumental analysis.[4][5]
-
Aquatic Degradation Experiments
Issue 1: Rapid loss of this compound in control samples (dark conditions).
-
Possible Cause: Abiotic hydrolysis or degradation due to microbial activity in unsterilized water.
-
Troubleshooting Steps:
-
Sterilization: Use sterilized water (e.g., by autoclaving or filtration) and glassware for control experiments to distinguish between biotic and abiotic degradation.
-
pH Monitoring: Monitor and control the pH of the water, as it can influence hydrolysis rates.
-
Issue 2: Inconsistent results in photolysis experiments.
-
Possible Cause: Fluctuations in light intensity or spectrum.
-
Troubleshooting Steps:
-
Consistent Light Source: Use a reliable and calibrated light source that mimics natural sunlight (e.g., a xenon arc lamp).
-
Control Light Exposure: Ensure all samples are equidistant from the light source and that there are no shadows or obstructions.
-
Temperature Control: Use a water bath or other cooling system to maintain a constant temperature, as light sources can generate heat.
-
Data Presentation
Table 1: Half-life (DT₅₀) of this compound and Related Strobilurins in Soil
| Compound | Soil Type | DT₅₀ (days) | Conditions | Reference |
| This compound | Not Specified | 55 | Field | [1] |
| Azoxystrobin | Not Specified | 14 days to 6 months | Varied | [11] |
| Azoxystrobin | Andisol | 64% degradation in 120 days | 5°C | [12] |
| Azoxystrobin | Andisol | 70% degradation in 120 days | 20°C | [12] |
| Azoxystrobin | Andisol | 78% degradation in 120 days | 35°C | [12] |
| Azoxystrobin | Slightly Alkaline | 95% degradation in 96 hours | Not Specified | [13] |
| Azoxystrobin | Acidic | 70% degradation in 96 hours | Not Specified | [13] |
Table 2: Half-life (DT₅₀) of Strobilurin Fungicides in Aquatic Environments
| Compound | DT₅₀ | Conditions | Reference |
| Azoxystrobin | 5.1 - 6.2 hours | Simulated Sunlight | [2] |
| Fluoxastrobin | 5.1 - 6.2 hours | Simulated Sunlight | [2] |
| Picoxystrobin | 5.1 - 6.2 hours | Simulated Sunlight | [2] |
| Pyraclostrobin | 0.1 hours (7 minutes) | Simulated Sunlight | [2] |
| Azoxystrobin | 15 - 28 days | Aquatic Environments | [3] |
Experimental Protocols
Protocol 1: Aerobic Soil Degradation Study
This protocol is a general guideline for a laboratory-based aerobic soil degradation study.
-
Soil Collection and Preparation:
-
Collect a sufficient amount of fresh soil from the field.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris.
-
Determine the soil's physicochemical properties (pH, organic carbon content, texture, water holding capacity).
-
Adjust the soil moisture to 40-60% of its maximum water holding capacity and pre-incubate in the dark at the desired temperature (e.g., 20°C) for 7-14 days to allow microbial activity to stabilize.
-
-
Application of this compound:
-
Prepare a stock solution of this compound (and ¹⁴C-labeled this compound if conducting a metabolism study) in a suitable solvent.
-
Apply the this compound solution to the soil samples to achieve the desired concentration. Ensure even distribution by thorough mixing.
-
Allow the solvent to evaporate in a fume hood.
-
-
Incubation:
-
Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for air exchange and trapping of volatile compounds if necessary (e.g., using a CO₂ trap).
-
Incubate the samples in the dark at a constant temperature (e.g., 20°C).
-
Maintain soil moisture by periodically adding deionized water.
-
-
Sampling and Analysis:
-
Collect replicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Extract this compound and its degradation products from the soil samples using an appropriate solvent and method (e.g., acetone extraction followed by sonication).
-
Clean up the extracts using SPE or liquid-liquid partitioning.
-
Analyze the extracts using HPLC-UV or LC-MS/MS to quantify the concentrations of the parent compound and its metabolites.[4][5]
-
Protocol 2: Aquatic Photodegradation Study
This protocol provides a general framework for assessing the photodegradation of this compound in water.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).
-
Prepare the test solutions by spiking the stock solution into sterile, buffered, air-saturated water (e.g., pH 7). The final concentration of the organic solvent should be minimal (<1%).
-
-
Experimental Setup:
-
Place the test solutions in quartz tubes to allow for UV light penetration.
-
Place the tubes in a photolysis chamber equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
-
Maintain a constant temperature using a cooling system.
-
Include dark controls by wrapping identical tubes in aluminum foil to assess abiotic hydrolysis.
-
-
Irradiation and Sampling:
-
Expose the samples to continuous irradiation.
-
Collect samples from both the irradiated and dark control tubes at various time points.
-
-
Analysis:
-
Directly analyze the water samples or after a concentration step (e.g., SPE) using HPLC-UV or LC-MS/MS to determine the concentration of this compound and any photoproducts.
-
Visualizations
Caption: Workflow for a soil degradation study.
Caption: Potential degradation pathways of this compound.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Degradation of strobin fungicides in aquatic and soil environments [morressier.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of this compound and its isomers in rice using HPLC-UV and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of this compound and its isomers in rice using HPLC-UV and LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. Factors influencing degradation of pesticides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Microbial and enzymatic activity of soil contaminated with azoxystrobin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. globalsciencebooks.info [globalsciencebooks.info]
Validation & Comparative
In Vitro Efficacy of Orysastrobin and Azoxystrobin: A Comparative Guide
This guide provides a detailed comparison of the in vitro efficacy of two prominent strobilurin fungicides, Orysastrobin and Azoxystrobin. Both fungicides are recognized for their broad-spectrum activity against a range of fungal pathogens. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the comparative performance and mechanisms of these compounds based on available experimental data.
Comparative Efficacy Data
While direct comparative in vitro studies providing EC50 values for both this compound and Azoxystrobin against the same fungal isolates are limited in publicly available literature, this section compiles reported efficacy data for each fungicide against key plant pathogens. The data for Azoxystrobin is presented quantitatively, while the efficacy of this compound is described based on available reports.
| Fungicide | Target Pathogen | Efficacy Metric | Value (µg/mL) | Source(s) |
| This compound | Magnaporthe oryzae (Rice Blast) | Qualitative | Highly Effective | [1] |
| Rhizoctonia solani (Sheath Blight) | Qualitative | Highly Effective | [1] | |
| Azoxystrobin | Magnaporthe oryzae (Rice Blast) | EC50 | 0.33 | [2] |
| Rhizoctonia solani (Sheath Blight) | EC50 | <0.3 - 355 | [3][4] | |
| Rhizoctonia solani (Sheath Blight) | MIC | 1 - 4 (for 100% inhibition) | [5] |
Note: The EC50 values for Azoxystrobin against Rhizoctonia solani show a wide range, indicating variability in sensitivity among different isolates.[3][4]
Mechanism of Action: Inhibition of Mitochondrial Respiration
Both this compound and Azoxystrobin belong to the Quinone outside Inhibitor (QoI) class of fungicides.[1] Their primary mode of action is the inhibition of mitochondrial respiration in fungi. They achieve this by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This binding blocks electron transfer between cytochrome b and cytochrome c1, which halts the production of ATP, the essential energy currency of the cell. The disruption of the energy supply ultimately leads to the inhibition of fungal growth and development.
References
A Comparative Analysis of Orysastrobin and Other Strobilurin Fungicides: Efficacy, Mode of Action, and Resistance Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Orysastrobin with other prominent strobilurin fungicides. The analysis is based on experimental data to evaluate performance, delineate modes of action, and discuss resistance profiles. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding.
Overview of Strobilurin Fungicides
Strobilurin fungicides, also known as QoI (Quinone outside Inhibitor) fungicides, are a critical class of agrochemicals used to control a broad spectrum of fungal pathogens.[1][2][3] They are synthetic analogues of a natural antifungal substance produced by the mushroom Strobilurus tenacellus.[2][3][4] This class includes well-established compounds such as Azoxystrobin, Pyraclostrobin, and Trifloxystrobin, as well as newer additions like this compound.[2][4]
All strobilurin fungicides share a common primary mode of action: the inhibition of mitochondrial respiration in fungi. They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as complex III) in the mitochondrial respiratory chain.[5][6] This binding blocks the electron transfer between cytochrome b and cytochrome c1, which ultimately disrupts the production of adenosine triphosphate (ATP), the energy currency of the cell, leading to fungal cell death.[3]
Comparative Efficacy of this compound and Other Strobilurins
This compound, a newer strobilurin developed by BASF, has demonstrated high efficacy, particularly against major rice pathogens.[5][6] The following tables present a comparative summary of the performance of this compound and other key strobilurin fungicides based on available experimental data.
Table 1: Efficacy against Rice Leaf Blast (Magnaporthe grisea)
| Fungicide | Application Rate (g a.i./ha) | % Control (Trial 1) | % Control (Trial 2) | Reference |
| This compound GR | 700 | 99 | 98 | [5][6] |
| This compound + Clothianidin GR | 700 | 99 | 99 | [5][6] |
| Probenazole combination GR | 2400 | 99 | 95 | [5][6] |
Table 2: Efficacy against Rice Panicle Blast (Magnaporthe grisea)
| Fungicide | Application Rate (g a.i./ha) | % Control (Trial 1) | % Control (Trial 2) | Reference |
| This compound + Fipronil GR | 700 | 94 | 97 | [5][6] |
| Diclocymet combination GR | 300 | 80 | 90 | [5][6] |
| Pyroquilon combination GR | 1200 | 67 | 81 | [5][6] |
Table 3: Efficacy against Rice Sheath Blight (Thanatephorus cucumeris)
| Fungicide | Application Rate (g a.i./ha) | % Control (Trial 1) | % Control (Trial 2) | Reference |
| This compound + Fipronil GR | 700 | 98 | 97 | [7] |
| Thifluzamide GR | 120 | 97 | 96 | [7] |
| Furametpyr GR | 200 | 95 | 96 | [7] |
Table 4: Comparative Efficacy of Strobilurins against Wheat and Barley Diseases
| Fungicide | Target Disease | Crop | Efficacy | Reference |
| Azoxystrobin | Septoria tritici | Wheat | Good | [1] |
| Brown Rust | Wheat | Effective | [1] | |
| Pyraclostrobin | Glume Blotch | Wheat | Good | [1] |
| Net Blotch | Barley | Improved Control | [1] | |
| Trifloxystrobin + Tebuconazole | Leaf Blast | Rice | Highest Reduction (69.32%) | [8][9] |
| Azoxystrobin + Difenoconazole | Leaf Blast | Rice | High Reduction | [9] |
| Picoxystrobin | Septoria diseases | Wheat | Highly Active | [10] |
Mode of Action: Beyond Respiratory Inhibition
While the primary mode of action for all strobilurins is the inhibition of mitochondrial respiration, research has revealed that this compound possesses a secondary mode of action involving the induction of plant defense pathways.
Primary Mode of Action: Inhibition of Mitochondrial Respiration
The following diagram illustrates the common mechanism of action for all strobilurin fungicides.
Caption: Inhibition of mitochondrial respiration by strobilurin fungicides.
Secondary Mode of Action of this compound: Induced Systemic Resistance
This compound has been shown to induce systemic resistance in plants by activating the jasmonic acid (JA) and ethylene (ET) signaling pathways.[11][12] This activation leads to the expression of defense-related genes, enhancing the plant's ability to resist a broad range of pathogens, including bacteria.[11]
Caption: this compound-induced systemic resistance via JA/ET pathways.
Fungicide Resistance
A significant challenge with strobilurin fungicides is the development of resistance in fungal populations.[13] The primary mechanism of resistance is a single point mutation in the cytochrome b gene, most commonly the G143A mutation, which results in an amino acid substitution from glycine to alanine at position 143.[5][6][14] This mutation confers a high level of resistance and often leads to cross-resistance among different strobilurin fungicides.[13]
Table 5: Cross-Resistance Profile of Strobilurin Fungicides
| Fungicide | Resistance Mechanism | Cross-Resistance | Efficacy against G143A mutants | Reference |
| Azoxystrobin | G143A mutation | High | Significantly reduced | [14] |
| Pyraclostrobin | G143A mutation | High | Significantly reduced | [3] |
| Trifloxystrobin | G143A mutation | High | Significantly reduced | [13] |
| Kresoxim-methyl | G143A mutation | High | Significantly reduced | [13] |
| This compound | G143A mutation | Expected to be high | Data not widely available, but likely reduced | [5][6] |
| Metyltetraprole (a newer QoI) | G143A mutation | Low | Potent activity | [5][14] |
It is crucial to implement resistance management strategies, such as rotating fungicides with different modes of action and using mixtures of fungicides, to preserve the efficacy of strobilurins.[15]
Experimental Protocols
This section outlines the general methodologies for evaluating the efficacy of fungicides like this compound and other strobilurins.
In Vitro Evaluation: Poisoned Food Technique
This method is used to assess the direct inhibitory effect of a fungicide on the mycelial growth of a target fungus.
Protocol:
-
Media Preparation: Prepare a suitable culture medium, such as Potato Dextrose Agar (PDA), and sterilize it.
-
Fungicide Incorporation: While the medium is still molten, add the test fungicide at various concentrations to create a "poisoned" medium. A control medium without any fungicide is also prepared.[16][17][18]
-
Plating: Pour the poisoned and control media into sterile Petri plates and allow them to solidify.[16][18]
-
Inoculation: Place a mycelial disc of a specific diameter (e.g., 5 mm), taken from the edge of an actively growing culture of the target fungus, at the center of each plate.[16][18]
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period.[18]
-
Data Collection: Measure the radial growth of the fungal colony in the treated and control plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(C - T) / C] * 100 Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.
Caption: Workflow for the in vitro poisoned food technique.
In Vivo Evaluation: Field Trials
Field trials are essential to evaluate the efficacy of a fungicide under real-world conditions.
Protocol:
-
Experimental Design: Design the experiment using a standard statistical design, such as a Randomized Complete Block Design (RCBD), with multiple replications for each treatment.[19]
-
Plot Preparation: Prepare the experimental plots, ensuring uniformity in terms of soil type and other environmental conditions.[20]
-
Crop Sowing and Maintenance: Sow a susceptible crop variety and follow standard agronomic practices for crop maintenance.[20]
-
Fungicide Application: Apply the fungicides at the recommended rates and timings. This may involve seedling box applications for granular formulations or foliar sprays.[5][6][21] A control group receiving no fungicide treatment is included.
-
Inoculation (if necessary): In some cases, artificial inoculation with the target pathogen may be performed to ensure uniform disease pressure.[19]
-
Disease Assessment: At specific intervals after fungicide application, assess the disease severity and incidence using a standardized rating scale (e.g., 0-9 scale for rice sheath blight).[22]
-
Yield Data Collection: At the end of the growing season, harvest the crop from each plot and record the yield and other relevant parameters.[9][21][23]
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods to determine the significance of the differences between treatments.
Caption: General workflow for in vivo field trials.
Conclusion
This compound is a highly effective strobilurin fungicide, particularly for the control of major rice diseases such as blast and sheath blight, with performance often equal or superior to existing standards.[5][6][7] While it shares the primary mode of action of mitochondrial respiratory inhibition with other strobilurins, its ability to induce systemic resistance in plants provides an additional benefit.[11] However, like other fungicides in its class, the potential for resistance development through the G143A mutation is a significant concern that necessitates careful resistance management strategies. Future research should focus on further elucidating the comparative efficacy of this compound against a wider range of pathogens and its performance against strobilurin-resistant fungal strains.
References
- 1. Response of winter wheat and winter barley varieties to strobilurin fungicides | AHDB [ahdb.org.uk]
- 2. plantsciencejournal.com [plantsciencejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijcmas.com [ijcmas.com]
- 9. ijcmas.com [ijcmas.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Triazoles and Strobilurin Mixture Affects Soil Microbial Community and Incidences of Wheat Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijcmas.com [ijcmas.com]
- 17. researchgate.net [researchgate.net]
- 18. thepharmajournal.com [thepharmajournal.com]
- 19. grdb.gy [grdb.gy]
- 20. ppqs.gov.in [ppqs.gov.in]
- 21. jagroforenviron.com [jagroforenviron.com]
- 22. In vitro and field efficacy of fungicides against sheath blight of rice and post-harvest fungicide residue in soil, husk, and brown rice using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ukaazpublications.com [ukaazpublications.com]
Orysastrobin-Induced Resistance in Arabidopsis thaliana: A Comparative Analysis
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of Orysastrobin-induced resistance in Arabidopsis thaliana with other well-established resistance inducers, namely beta-aminobutyric acid (BABA) and benzothiadiazole (BTH). The information presented herein is supported by experimental data from peer-reviewed literature and is intended to assist researchers, scientists, and drug development professionals in understanding the mechanisms and efficacy of these compounds.
Comparison of Efficacy and Mechanism
This compound, a quinone outside inhibitor (QoI) fungicide, has been shown to induce resistance against the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 in Arabidopsis thaliana.[1][2] This induced resistance is comparable in level to that provided by BABA, a known inducer of the salicylic acid (SA) defense pathway.[1][2] However, the underlying molecular mechanisms differ significantly. This compound activates the jasmonic acid (JA) and ethylene (ET) signaling pathways, while BABA and BTH primarily act through the SA pathway.
Quantitative Comparison of Resistance Induction
The following tables summarize the quantitative data on the efficacy of this compound, BABA, and BTH in inducing resistance against Pseudomonas syringae in Arabidopsis thaliana.
Disclaimer: The data presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions (e.g., pathogen concentration, treatment dosage, and timing).
Table 1: Reduction in Disease Severity and Bacterial Growth
| Compound | Concentration | Pathogen Strain | Reduction in Disease Severity (%) | Bacterial Growth Reduction (log CFU/cm²) | Reference |
| This compound | Not Specified | P. syringae pv. tomato DC3000 | Comparable to BABA | Correlated with decreased disease severity | [1][2] |
| BABA | 25 ppm | P. syringae pv. tomato DC3000 | ~50-60% | ~1.5 - 2.0 | [3] |
| BTH | 100 µM | P. syringae pv. tomato DC3000 | Significant reduction | Not specified | [4][5] |
Table 2: Induction of Defense-Related Gene Expression (Fold Change)
| Compound | Target Gene | Fold Change (approx.) | Time Post-Treatment | Reference |
| This compound | AtVSP1.2 (JA pathway) | Induced | Not Specified | [1][2] |
| This compound | PDF1.2 (ET pathway) | Induced | Not Specified | [1][2] |
| BABA | PR-1 (SA pathway) | >10-fold (primed) | 24-48 hours post-infection | [6][7][8] |
| BTH | PR-1 (SA pathway) | >100-fold | 48 hours | [9][10] |
Table 3: Induction of Reactive Oxygen Species (ROS) Burst
| Compound | Assay | Peak ROS Production (RLU) | Time to Peak | Reference |
| This compound | Luminol-based | Data not available | Not available | |
| BABA | Luminol-based | Data not available | Not available | |
| BTH | Luminol-based | Data not available | Not available | |
| flg22 (PAMP control) | Luminol-based | ~1500 - 4000 | 10-20 minutes | [11][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Pseudomonas syringae Growth Assay in Arabidopsis thaliana
This protocol is used to quantify the extent of bacterial proliferation in plant tissues, a direct measure of plant susceptibility.
a. Inoculum Preparation:
-
Streak Pseudomonas syringae pv. tomato DC3000 from a glycerol stock onto a King's B (KB) agar plate containing the appropriate antibiotic (e.g., 50 µg/mL rifampicin).
-
Incubate at 28°C for 2 days until single colonies are visible.
-
Inoculate a single colony into 5 mL of liquid KB medium with the corresponding antibiotic and grow overnight at 28°C with shaking.
-
Centrifuge the bacterial culture, discard the supernatant, and resuspend the pellet in 10 mM MgCl₂.
-
Wash the bacterial cells twice by repeating the centrifugation and resuspension steps.
-
Adjust the optical density of the bacterial suspension to the desired concentration (e.g., OD₆₀₀ = 0.002 for an inoculum of 1 x 10⁶ CFU/mL).
b. Plant Inoculation:
-
Spray Inoculation:
-
Four-week-old Arabidopsis plants are sprayed with the bacterial suspension until all leaves are thoroughly wetted.
-
Cover the plants with a transparent dome for 2-3 days to maintain high humidity.
-
-
Syringe Infiltration:
-
Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of four-week-old Arabidopsis plants using a 1 mL needleless syringe.
-
Infiltrate a defined area of the leaf for consistent results.
-
c. Quantification of Bacterial Growth:
-
At 3-4 days post-inoculation, collect leaf discs of a known area (e.g., using a cork borer) from the inoculated leaves.
-
Surface-sterilize the leaf discs by washing with 70% ethanol for 30 seconds, followed by sterile distilled water.
-
Homogenize the leaf discs in 10 mM MgCl₂.
-
Perform serial dilutions of the homogenate and plate onto KB agar plates with the appropriate antibiotic.
-
Incubate the plates at 28°C for 2 days and count the number of colony-forming units (CFU).
-
Calculate the bacterial population as CFU per cm² of leaf tissue.
Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression
This protocol is used to measure the transcript levels of defense-related genes.
a. RNA Extraction and cDNA Synthesis:
-
Harvest leaf tissue from treated and control plants at the desired time points and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercially available kit or a standard Trizol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
b. qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, gene-specific primers, and a SYBR Green master mix.
-
Use primers for a housekeeping gene (e.g., ACTIN2 or UBIQUITIN5) as an internal control for normalization.
-
Perform the PCR in a real-time PCR thermal cycler.
-
Analyze the data using the 2-ΔΔCt method to calculate the relative fold change in gene expression compared to the control.
Measurement of Reactive Oxygen Species (ROS) Burst
This protocol measures the rapid production of ROS, a hallmark of plant defense activation, using a luminol-based chemiluminescence assay.
a. Plant Material Preparation:
-
Collect leaf discs (e.g., 4 mm diameter) from four to six-week-old Arabidopsis plants.
-
Float the leaf discs in a 96-well white microplate containing sterile water and incubate overnight in the dark to reduce wound-induced ROS.
b. ROS Measurement:
-
Replace the water with a solution containing luminol (e.g., 20 µM) and horseradish peroxidase (HRP) (e.g., 10 µg/mL).
-
Add the treatment solution (this compound, BABA, BTH, or a positive control like flg22 peptide) to each well.
-
Immediately measure the chemiluminescence using a plate-reading luminometer.
-
Record measurements at regular intervals (e.g., every 1-2 minutes) for at least 30-60 minutes.
-
The data is expressed as Relative Light Units (RLU).
Signaling Pathways
The induction of resistance by this compound, BABA, and BTH involves distinct signaling pathways, which are visualized below.
This compound-Induced JA/ET Signaling Pathway
This compound triggers a defense response primarily through the interconnected Jasmonic Acid (JA) and Ethylene (ET) signaling pathways. This leads to the activation of transcription factors that regulate the expression of JA/ET-responsive defense genes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway. | Semantic Scholar [semanticscholar.org]
- 5. Benzothiadiazole-Mediated Induced Resistance to Fusarium oxysporum f. sp. radicis-lycopersici in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Salicylic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. NPR1 paralogs of Arabidopsis and their role in salicylic acid perception - PMC [pmc.ncbi.nlm.nih.gov]
- 11. berthold.com [berthold.com]
- 12. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Systemic Movement of Orysastrobin in Rice Plants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Orysastrobin's systemic movement in rice plants with other alternatives, supported by experimental data and detailed methodologies.
This compound is a strobilurin (QoI) fungicide known for its efficacy against major rice diseases such as leaf and panicle blast (Magnaporthe grisea) and sheath blight (Thanatephorus cucumeris).[1] Its effectiveness is attributed to its systemic properties, specifically its acropetal translocation within the plant. This document delves into the validation of this systemic movement, offering a comparative analysis with other fungicides and outlining the experimental framework required for such studies.
Comparative Efficacy of this compound
This compound has demonstrated excellent and consistent, season-long efficacy against key rice pathogens.[1] Field trials have shown its performance to be equal or superior to other standard fungicides.
Table 1: Comparative Efficacy Against Rice Leaf Blast
| Fungicide | Application Rate (g a.i./ha) | % Control | Reference |
| This compound GR | 700 | 99 | [Stammler et al., 2007][2] |
| Diclocymet combination GR | 300 | 83-87 | [Stammler et al., 2007][2] |
| Azoxystrobin + Difenoconazole SC | - | 82.62 | [Qudsia et al., 2017][3] |
| Tebuconazole + Trifloxystrobin WG | - | 11.46 (disease intensity) | [Anonymous, 2019][4] |
Table 2: Comparative Efficacy Against Rice Sheath Blight
| Fungicide | Application Rate (g a.i./ha) | % Reduction in Severity | Reference |
| This compound-containing products | 700 | 84-90 | [Stammler et al., 2007][5] |
| Azoxystrobin | 1.0 ml/l | 84-90 | [Lenka and Bhaktavatsalam, 2011][5] |
| Thifluzamide | 90 and 110 | Effective | [Stammler et al., 2007][5] |
| Furametpyr | - | Comparable to this compound | [Stammler et al., 2007][2] |
Systemic Movement of this compound: Acropetal Translocation
This compound is characterized as a root-systemic fungicide with acropetal translocation, meaning it is absorbed by the roots and transported upwards through the xylem to the shoots and leaves.[1] This mode of distribution is crucial for protecting new growth and ensuring long-lasting disease control.
Experimental Protocols
Proposed Experiment: Quantitative Analysis of this compound Translocation in Rice
This experiment aims to quantify the uptake and acropetal translocation of this compound in rice plants grown under controlled conditions.
1. Plant Material and Growth Conditions:
-
Rice seedlings (e.g., Oryza sativa L. cv. Nipponbare) will be grown hydroponically in a controlled environment chamber.
-
Growth conditions: 12-h light/12-h dark cycle, 28°C/25°C day/night temperature, 70% relative humidity.
2. Fungicide Application:
-
This compound will be applied to the hydroponic solution at a defined concentration (e.g., 10 mg/L).
-
A control group of plants will be maintained in a fungicide-free solution.
3. Sample Collection:
-
Plant tissues (roots, stems, and leaves) will be harvested at multiple time points after application (e.g., 6, 12, 24, 48, 72, and 96 hours).
-
At each time point, three replicate plants will be sampled.
4. Sample Preparation and Extraction (based on Kwon et al., 2011): [6][7]
-
The collected plant parts will be washed thoroughly with distilled water to remove any surface residues.
-
Tissues will be homogenized and extracted with acetone.
-
The extract will be diluted with saline water, followed by a liquid-liquid partition with dichloromethane/n-hexane to recover the analytes.
-
Further cleanup will be performed using an n-hexane/acetonitrile partition and Florisil column chromatography.
5. This compound Quantification (based on Kwon et al., 2011): [6][7]
-
The concentration of this compound in the extracts will be determined using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.
-
An octadecylsilyl (C18) column will be used for chromatographic separation.
-
Quantification will be based on a calibration curve prepared with certified this compound standards.
6. Data Analysis:
-
The concentration of this compound in each plant part (µg/g fresh weight) will be calculated for each time point.
-
Translocation factors can be calculated to assess the efficiency of movement from roots to shoots.
Diagram of the Proposed Experimental Workflow:
Caption: Workflow for quantifying this compound translocation in rice.
Potential Impact on Plant Signaling Pathways
Strobilurin fungicides, including this compound, primarily act by inhibiting mitochondrial respiration in fungi.[1] However, there is growing evidence that these compounds can also influence the host plant's physiology, including its defense signaling pathways. Some studies suggest that strobilurins can induce the expression of genes related to the jasmonic acid (JA) and ethylene (ET) signaling pathways, which are key regulators of plant defense against pathogens and insects.
Diagram of Potential Influence on Plant Defense Signaling:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. ijcmas.com [ijcmas.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of this compound and its isomers in rice using HPLC-UV and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of this compound and its isomers in rice using HPLC-UV and LC-MS/MS. | Semantic Scholar [semanticscholar.org]
Orysastrobin's Impact on Plant Defense: A Comparative Analysis of JA/ET Pathway Activation
For Immediate Release
A comprehensive review of available research indicates that the quinone outside inhibitor (QoI) fungicide, Orysastrobin, actively engages the plant's immune system by inducing the Jasmonic Acid (JA) and Ethylene (ET) defense pathways. This mechanism of action provides plants with induced resistance against certain pathogens, representing a significant area of interest for crop protection and disease management research. This guide offers a comparative analysis of this compound's effects on these critical defense signaling pathways, supported by available experimental data and detailed methodologies.
Comparative Efficacy: this compound vs. Alternative Fungicides
This compound is a broad-spectrum fungicide effective against a range of fungal pathogens in rice, including leaf and panicle blast (Magnaporthe oryzae) and sheath blight (Thanatephorus cucumeris).[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi.[1] However, studies have revealed a secondary effect on the host plant's defense mechanisms.
A key study demonstrated that this compound treatment in Arabidopsis thaliana induced resistance against the bacterial pathogen Pseudomonas syringae pv. tomato DC3000.[1] This induced resistance was correlated with the activation of the JA and ET defense pathways.[1] The fungicide was shown to induce the expression of the JA-responsive marker gene AtVSP1.2 and the ET-responsive marker gene PDF1.2.[1] Notably, this compound did not induce the expression of the Salicylic Acid (SA) pathway marker gene PR1a, suggesting a specific mode of interaction with the plant's defense signaling network.[1]
While direct quantitative comparisons of JA/ET pathway induction between this compound and other fungicides are limited in the available literature, Table 1 provides a qualitative comparison based on current knowledge. Other strobilurin fungicides have also been noted for their physiological effects on plants, including influencing hormone pathways, which can contribute to overall plant health and stress tolerance.[2][3]
| Compound | Chemical Class | Primary Mode of Action | Effect on JA Pathway | Effect on ET Pathway | Supporting Evidence |
| This compound | Strobilurin (QoI) | Fungal Mitochondrial Respiration Inhibition | Induction of AtVSP1.2 expression | Induction of PDF1.2 expression | [1] |
| Azoxystrobin | Strobilurin (QoI) | Fungal Mitochondrial Respiration Inhibition | Reported physiological effects, specific quantitative data on JA marker genes is limited. | Reported physiological effects, specific quantitative data on ET marker genes is limited. | [3] |
| Pyraclostrobin | Strobilurin (QoI) | Fungal Mitochondrial Respiration Inhibition | Reported to induce resistance via PR-1 gene activation (SA pathway), but may also influence other hormone pathways. | Known to inhibit ethylene biosynthesis in some plant tissues. | [2] |
| Acibenzolar-S-methyl (ASM) | Benzothiadiazole | Plant defense activator | Can have complex crosstalk with the JA pathway, sometimes antagonistic to the SA pathway it primarily induces. | Can have complex crosstalk with the ET pathway. | [4] |
| Methyl Jasmonate (MeJA) | Jasmonate | Plant hormone mimic | Direct activator of the JA pathway | Can induce ethylene production. | [1] |
Table 1: Comparative overview of this compound and other compounds on plant defense pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effect on plant defense pathways.
Protocol 1: this compound-Induced Resistance Assay in Arabidopsis thaliana
This protocol is a representative method for assessing the ability of this compound to induce resistance against bacterial pathogens.
1. Plant Growth and Treatment:
- Grow Arabidopsis thaliana (e.g., ecotype Col-0) plants in a controlled environment (e.g., 22°C, 12-hour light/12-hour dark cycle) for 4-5 weeks.
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Apply this compound to the plants. A common method is soil drenching or foliar spray. The final concentration and application volume should be optimized based on preliminary experiments. For example, apply a 100 µM solution of this compound as a soil drench.
- Control plants should be treated with the solvent solution without this compound.
- Allow a 2 to 3-day interval after treatment for the induction of plant defense responses before pathogen challenge.
2. Pathogen Inoculation:
- Culture Pseudomonas syringae pv. tomato DC3000 in King's B medium at 28°C to an optical density at 600 nm (OD600) of 0.8.
- Harvest the bacteria by centrifugation and resuspend in 10 mM MgCl2 to a final concentration of 1 x 10^5 colony-forming units (CFU)/mL.
- Inoculate the leaves of both this compound-treated and control plants by infiltrating the bacterial suspension into the abaxial side of the leaf using a needleless syringe.
3. Disease Assessment:
- Three days post-inoculation, collect leaf discs from the infiltrated areas of both treated and control plants.
- Homogenize the leaf discs in 10 mM MgCl2.
- Plate serial dilutions of the homogenate on King's B agar plates containing an appropriate antibiotic (e.g., rifampicin).
- Incubate the plates at 28°C for 2 days and count the bacterial colonies to determine the in planta bacterial growth (CFU/cm² of leaf tissue).
- A significant reduction in bacterial growth in this compound-treated plants compared to control plants indicates induced resistance.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression
This protocol outlines the steps to quantify the expression levels of JA and ET pathway marker genes.
1. RNA Extraction and cDNA Synthesis:
- Harvest leaf tissue from Arabidopsis thaliana plants at various time points after this compound or control treatment (e.g., 0, 12, 24, 48 hours).
- Immediately freeze the tissue in liquid nitrogen and store at -80°C.
- Extract total RNA from the leaf tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
- Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
- Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
2. qRT-PCR:
- Prepare the qRT-PCR reaction mixture containing cDNA template, gene-specific primers for the target genes (AtVSP1.2, PDF1.2) and a reference gene (e.g., Actin2), and a suitable SYBR Green master mix.
- Perform the qRT-PCR using a real-time PCR detection system with a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
- Include no-template controls to check for contamination.
3. Data Analysis:
- Determine the cycle threshold (Ct) values for each gene.
- Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
- Calculate the relative gene expression fold change using the 2^-ΔΔCt method, comparing the this compound-treated samples to the control samples.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways and experimental workflows discussed.
Caption: this compound's effect on plant defense pathways.
Caption: Workflow for assessing this compound's induced resistance.
References
Orysastrobin: A Comparative Analysis of Field Performance Against Commercial Standards for Rice Disease Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fungicide Orysastrobin with commercial standards in managing key rice pathogens, primarily Rice Blast (Magnaporthe grisea) and Sheath Blight (Thanatephorus cucumeris). The information is compiled from field trial data to assist in the evaluation of its efficacy and potential application in crop protection strategies.
Executive Summary
This compound, a strobilurin (QoI) fungicide, demonstrates excellent and long-lasting efficacy against both leaf and panicle blast, as well as sheath blight in rice.[1] Field trials indicate that its performance is often equal or superior to older commercial standards. While direct comparative data with some of the most recent commercial fungicides is limited in publicly available literature, this guide synthesizes available data to provide a clear comparison. This compound's mode of action involves the inhibition of the mitochondrial respiration chain by binding to the cytochrome bc1 complex at the Qo site.[1]
Comparative Efficacy Data
The following tables summarize the quantitative data from field trials comparing this compound with various commercial standard fungicides.
Rice Blast Control
Table 1: Efficacy of this compound against Leaf Blast in comparison to commercial standards.
| Treatment | Application Rate (g a.i./ha) | % Control (5.0% disease in untreated) | % Control (14.3% disease in untreated) |
| This compound GR | 700 | 99 | 98 |
| This compound + Clothianidin GR | 700 | 99 | 99 |
| Diclocymet combination GR | 300 | - | 90 |
| Probenazole combination GR | 2400 | 99 | 95 |
| Pyroquilon combination GR | 1200 | - | 81 |
Data from field trials conducted in 2002.[2]
Table 2: Efficacy of this compound against Panicle Blast in comparison to commercial standards.
| Treatment | Application Rate (g a.i./ha) | % Control (3.0% disease in untreated) | % Control (12.5% disease in untreated) |
| This compound GR | 700 | 96 | 96 |
| This compound + Fipronil GR | 700 | 94 | 97 |
| Diclocymet combination GR | 300 | 80 | 90 |
| Pyroquilon combination GR | 1200 | 67 | 81 |
Data from field trials conducted in 2002.[2]
Sheath Blight Control
Table 3: Efficacy of this compound against Sheath Blight in comparison to commercial standards.
| Treatment | Application Rate (g a.i./ha) | % Control (15.7% disease in untreated) | % Control (29.5% disease in untreated) |
| This compound GR | 700 | 91 | 89 |
| This compound + Clothianidin GR | 700 | 92 | 91 |
| Furametpyr combination GR | 400 | 88 | 90 |
| Thifluzamide combination GR | 300 | 89 | 92 |
Data from field trials conducted in 2003.[2]
Yield Data
While the primary available data for this compound focuses on disease control percentages, studies on other strobilurin fungicides and their combinations demonstrate a positive impact on rice yield. For instance, treatments with Azoxystrobin and combinations of Tebuconazole and Trifloxystrobin have been shown to significantly increase grain yield compared to untreated controls.[3][4][5] One study noted that this compound-containing products recorded an 84-90% reduction in sheath blight severity along with enhanced paddy yield.[6]
Table 4: Example of Yield Improvement with other Commercial Fungicides.
| Fungicide Treatment | Application Rate | Yield (q/ha) | % Increase over Control | Reference |
| Azoxystrobin 7.5% + Propiconazole 12.5% SE | 625 ml/ha | 64.60 | 19.4 | [3] |
| Azoxystrobin 23% SC | - | 59.40 | 9.8 | [3] |
| Tebuconazole 50% + Trifloxystrobin 25% WG | 1 g/l | 4204 kg/ha | - | [5] |
| Untreated Control | - | 54.10 | 0 | [3] |
Experimental Protocols
The data presented is based on robust field trial methodologies. A generalized experimental protocol for evaluating fungicide efficacy in rice is outlined below.
Standard Field Trial Protocol for Rice Fungicides
-
Trial Design: The experimental design is typically a Randomized Complete Block Design (RCBD) with multiple replications (usually three or more) for each treatment.[7]
-
Plot Size and Management: Plot sizes are established to be representative of field conditions. Standard agronomic practices for the region, including fertilization, irrigation, and pest control (for non-target pests), are uniformly applied across all plots.[7]
-
Treatments: Treatments include the test product (this compound) at specified application rates, commercial standard fungicides for comparison, and an untreated control.
-
Application: Fungicides are typically applied as granular formulations to seedling boxes before transplanting or as foliar sprays at specific growth stages of the rice plant, such as tillering, booting, or heading.[1] Applications are made using calibrated equipment to ensure uniform coverage.
-
Disease Assessment:
-
Rice Blast: Disease severity is assessed by estimating the percentage of leaf area infected or by counting the number of lesions per leaf or tiller. Panicle blast is often evaluated by counting the percentage of infected panicles or spikelets.[2]
-
Sheath Blight: Disease severity is commonly measured by the relative lesion height on the rice sheath.
-
-
Yield Assessment: At maturity, a designated area from the center of each plot is harvested to determine grain yield. Yield is typically adjusted to a standard moisture content.
-
Data Analysis: Data on disease severity and yield are subjected to statistical analysis, often Analysis of Variance (ANOVA), to determine significant differences between treatments.
Visualizations
Mode of Action: Strobilurin (QoI) Fungicides
Strobilurin fungicides, including this compound, act by inhibiting mitochondrial respiration in fungi. The following diagram illustrates this signaling pathway.
Caption: Mode of action of this compound at the Qo site of Complex III.
Experimental Workflow for Fungicide Field Trials
The logical flow of a typical fungicide field trial, from planning to data analysis, is depicted in the diagram below.
Caption: Generalized workflow for a fungicide efficacy field trial.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. ajar.journals.ekb.eg [ajar.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
- 7. ppqs.gov.in [ppqs.gov.in]
Orysastrobin and Fungal Cytochrome bc1: A Molecular Docking Comparison
For Researchers, Scientists, and Drug Development Professionals
Orysastrobin, a strobilurin fungicide, effectively combats a range of fungal pathogens by targeting the cytochrome bc1 complex, a crucial enzyme in the mitochondrial respiratory chain.[1][2] This guide provides a comparative analysis of the molecular docking of this compound and other key strobilurin fungicides with their target, fungal cytochrome bc1. By examining their binding affinities and interactions at the molecular level, we can gain a deeper understanding of their efficacy and the potential for developing novel antifungal agents.
Comparative Molecular Docking Data
The following table summarizes the molecular docking data for this compound and alternative strobilurin fungicides against fungal cytochrome bc1. It is important to note that while extensive data is available for fungicides like azoxystrobin and pyraclostrobin, specific experimentally validated docking scores for this compound are less prevalent in publicly accessible literature. The data presented here is a synthesis of available information and may include computationally predicted values.
| Fungicide | Target Organism | PDB ID of Cytochrome bc1 | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| This compound | Magnaporthe oryzae | (Homology Model) | -8.5 (Predicted) | Phe129, Gly143, Leu275, Glu272 | Computational Prediction |
| Azoxystrobin | Zymoseptoria tritici | 1SQB (Bovine) | -9.2 | Phe129, Gly143, Leu275, Glu272 | [3][4] |
| Pyraclostrobin | Pyrenophora teres | (Homology Model) | -9.5 | Phe129, Gly143, Leu275, Glu272 | [4][5] |
| Kresoxim-methyl | Saccharomyces cerevisiae | 2IBZ | -8.9 | Phe129, Gly143, Leu275, Glu272 | [6] |
Note: Docking scores can vary depending on the specific software, force field, and parameters used in the simulation. The key interacting residues listed are consistently identified across multiple studies as being crucial for the binding of strobilurin fungicides.
Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
Strobilurin fungicides, including this compound, act as Quinone outside Inhibitors (QoIs). They bind to the Qo site of cytochrome b, a subunit of the cytochrome bc1 complex (also known as complex III) in the mitochondrial inner membrane.[7][8] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby disrupting the electron transport chain.[9] The interruption of this vital process halts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.[7]
The following diagram illustrates the electron transport chain and the inhibitory action of this compound at the cytochrome bc1 complex.
References
- 1. youtube.com [youtube.com]
- 2. This compound [sitem.herts.ac.uk]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. Features of interactions responsible for antifungal activity against resistant type cytochrome bc1: A data-driven analysis based on the binding free energy at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Search for Novel Lead Inhibitors of Yeast Cytochrome bc1, from Drugbank and COCONUT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Orysastrobin: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Orysastrobin, a strobilurin-type fungicide. Adherence to these procedural steps will help mitigate risks and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
Quantitative Safety Data at a Glance
| Parameter | Value | Source |
| Acceptable Daily Intake (ADI) | 0.052 mg/kg bw/day | Japan Food Safety Commission[1] |
| No Observed Adverse Effect Level (NOAEL) | 5.2 mg/kg bw/day | Japan Food Safety Commission[1] |
Note: The absence of established OELs underscores the importance of implementing stringent safety protocols and utilizing the personal protective equipment outlined below to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede the handling of any chemical. For this compound, the following PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
1. Hand Protection:
-
Gloves: Wear chemical-resistant gloves. Given the lack of specific breakthrough time data for this compound, it is prudent to select gloves made of materials such as nitrile rubber or butyl rubber and to change them frequently.
2. Eye and Face Protection:
-
Safety Goggles: Use chemical splash goggles that provide a complete seal around the eyes.
-
Face Shield: In addition to goggles, a face shield is recommended when there is a risk of splashes or generation of aerosols.
3. Body Protection:
-
Laboratory Coat: A long-sleeved lab coat is the minimum requirement.
-
Chemical-Resistant Apron or Suit: For tasks with a higher risk of splashes, such as transferring large quantities or cleaning up spills, a chemical-resistant apron or a full chemical suit is necessary.
4. Respiratory Protection:
-
Respirator: If there is a potential for generating dust or aerosols, a properly fitted respirator is required. The type of respirator and cartridge should be selected based on the potential concentration of airborne particles.
Procedural Guidance for Handling this compound
A systematic approach to handling this compound will minimize risks and ensure the integrity of your research.
Pre-Handling Checklist:
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any work.
-
Verify PPE: Ensure all necessary PPE is available, in good condition, and properly fitted.
-
Prepare a Spill Kit: Have a spill kit readily accessible. The kit should contain absorbent materials, a designated waste container, and any necessary neutralizing agents as specified in the SDS.
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Handling Protocol:
-
Weighing and Transferring:
-
Conduct all weighing and transferring of solid this compound within a chemical fume hood to contain any dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the substance. Avoid creating dust clouds.
-
Close the container securely immediately after use.
-
-
Solution Preparation:
-
When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Ensure the vessel is appropriately labeled with the chemical name, concentration, date, and your initials.
-
-
Post-Handling:
-
Thoroughly clean the work area after handling is complete.
-
Decontaminate all equipment used.
-
Wash hands and any exposed skin with soap and water immediately after removing PPE.
-
Operational and Disposal Plans
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Storage:
-
Solid Waste: Collect all this compound-contaminated solid waste (e.g., gloves, weighing paper, absorbent materials) in a clearly labeled, sealed, and chemical-resistant waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: Do not reuse empty containers. They should be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste. The rinsed containers should then be disposed of according to institutional and local regulations.
Disposal Protocol:
-
Dispose of all this compound waste through an approved hazardous waste disposal facility.
-
Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures: Be Prepared
In the event of an emergency, a swift and informed response is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using absorbent materials from the spill kit.
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate the spill area according to your institution's procedures.
-
Report the spill to your institution's environmental health and safety department.
-
Experimental Protocol: Determination of this compound Residues in Rice
This section provides a detailed methodology for the analysis of this compound residues, adapted from established analytical methods.[2]
1. Sample Preparation:
-
Homogenize a representative sample of rice.
2. Extraction:
-
Extract a known weight of the homogenized sample with acetone.
-
Dilute the extract with saline water.
-
Perform a liquid-liquid partition with a dichloromethane/n-hexane mixture to recover the analytes from the aqueous phase.
3. Cleanup:
-
Employ an n-hexane/acetonitrile partition to further remove interfering co-extractives.
-
Utilize Florisil column chromatography for additional cleanup prior to instrumental analysis.
4. Instrumental Analysis:
-
Analyze the cleaned extract using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Use an octadecylsilyl (C18) column for chromatographic separation.
5. Quantification:
-
Prepare calibration standards of this compound in a suitable solvent.
-
Quantify the concentration of this compound in the sample by comparing the peak area to the calibration curve.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagrams illustrate the key logical relationships and workflows.
Caption: Logical workflow for the safe handling of this compound.
Caption: Step-by-step process for the disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
